Technical Documentation Center

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol
  • CAS: 1341536-55-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatility allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and biological activity.[3] The introduction of fluorine atoms, particularly the difluoroethyl group, into these scaffolds has become an increasingly important strategy in drug design.[4][5] The unique properties of fluorine, such as high electronegativity and its ability to modulate pKa and lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[5] The target molecule, [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol, represents a valuable building block for the synthesis of more complex pharmaceutical candidates, combining the proven pyrazole core with the advantageous difluoroethyl moiety.[3][]

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol. The presented methodology is grounded in established chemical principles and supported by literature precedents, offering researchers a practical and reproducible approach.

Strategic Synthesis Pathway: A Two-Pronged Approach

The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is most effectively approached through a two-stage strategy. The core of this strategy involves the initial formation of a suitably functionalized pyrazole ring, followed by the introduction of the 2,2-difluoroethyl group and subsequent functional group manipulation. A key consideration in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the alkylation, as pyrazoles possess two reactive nitrogen atoms.[7][8] The proposed pathway is designed to circumvent this issue by leveraging the directing effects of a C4-substituent.

The overall synthetic workflow can be summarized as follows:

  • Vilsmeier-Haack Formylation of 1H-pyrazole: This classic reaction introduces a formyl (-CHO) group at the electron-rich C4 position of the pyrazole ring, yielding 1H-pyrazole-4-carbaldehyde. This aldehyde will serve as the precursor to the final methanol functionality.

  • N-Alkylation with a 2,2-Difluoroethylating Agent: The 1H-pyrazole-4-carbaldehyde is then alkylated with a suitable 2,2-difluoroethyl source, such as 2,2-difluoroethyl triflate or a similar reactive species, to introduce the desired N1-substituent.

  • Reduction of the Aldehyde: The final step involves the selective reduction of the C4-formyl group to the corresponding primary alcohol, yielding the target molecule, [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol.

This pathway is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding reactions.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol.

Synthesis_Pathway pyrazole 1H-Pyrazole pyrazole_carbaldehyde 1H-Pyrazole-4-carbaldehyde pyrazole->pyrazole_carbaldehyde Vilsmeier-Haack Formylation vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) alkylated_pyrazole 1-(2,2-Difluoroethyl)-1H- pyrazole-4-carbaldehyde pyrazole_carbaldehyde->alkylated_pyrazole N-Alkylation alkylation_reagent 2,2-Difluoroethylating Agent (e.g., F2CHCH2OTf) final_product [1-(2,2-Difluoroethyl)-1H- pyrazol-4-yl]methanol alkylated_pyrazole->final_product Reduction reducing_agent Reducing Agent (e.g., NaBH4)

Caption: Synthetic route to [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol.

Detailed Experimental Protocols

Part 1: Synthesis of 1H-Pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] In this step, the Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species then attacks the pyrazole ring, preferentially at the C4 position, to yield the corresponding aldehyde after aqueous workup.[11][12]

Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reaction with Pyrazole: Dissolve 1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1H-pyrazole-4-carbaldehyde.

Reagent/SolventMolar RatioKey Considerations
1H-Pyrazole1.0Starting material.
Dimethylformamide (DMF)5.0Reagent and solvent.
Phosphorus Oxychloride (POCl₃)1.5Added slowly at 0 °C.
Part 2: Synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde

The N-alkylation of pyrazoles can be challenging due to the presence of two nucleophilic nitrogen atoms, potentially leading to a mixture of regioisomers.[13][14] However, the presence of an electron-withdrawing group at the C4 position, such as the formyl group, can influence the regioselectivity of the alkylation. The use of a highly reactive alkylating agent like 2,2-difluoroethyl triflate is recommended for this transformation.

Protocol:

  • Reaction Setup: To a solution of 1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere, add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Addition of Alkylating Agent: Cool the suspension to 0 °C and add a solution of 2,2-difluoroethyl triflate (1.2 equivalents) in the same solvent dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde.

Reagent/SolventMolar RatioKey Considerations
1H-Pyrazole-4-carbaldehyde1.0Intermediate from Part 1.
2,2-Difluoroethyl triflate1.2Highly reactive alkylating agent.
Cesium Carbonate (Cs₂CO₃)1.5Base to deprotonate the pyrazole.
Acetonitrile-Aprotic solvent.
Part 3: Synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the pyrazole ring.[15]

Protocol:

  • Reaction Setup: Dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) in a protic solvent such as methanol or ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by column chromatography if necessary to afford pure [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol.

Reagent/SolventMolar RatioKey Considerations
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde1.0Intermediate from Part 2.
Sodium Borohydride (NaBH₄)1.5Mild and selective reducing agent.
Methanol-Protic solvent.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol, a valuable building block for drug discovery and development. The methodology relies on well-established and high-yielding chemical transformations. Further optimization of reaction conditions, such as screening different bases and solvents for the alkylation step, may lead to improved yields and reduced reaction times. The principles outlined herein can be adapted for the synthesis of a variety of N-alkylated pyrazole derivatives, highlighting the versatility of this synthetic strategy.

References

  • Bratenko, M. K., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. Available at: [Link]

  • Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 1-103. Available at: [Link]

  • Pesic, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(38), 20734-20740. Available at: [Link]

  • Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. Available at: [Link]

  • University of Mississippi. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

  • Joshi, H. S., et al. (2014). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Available at: [Link]

  • Rykunov, D., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-237. Available at: [Link]

  • Wang, X., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Nature Communications, 16(1), 1-10. Available at: [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • Wu, Y., et al. (2020). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics. LinkedIn. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10849. Available at: [Link]

  • ChemSrc. (n.d.). [1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol. ChemSrc. Available at: [Link]

  • Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

Introduction In the landscape of modern drug discovery and development, pyrazole-containing compounds are of significant interest due to their wide range of biological activities.[1][2] The specific functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, pyrazole-containing compounds are of significant interest due to their wide range of biological activities.[1][2] The specific functionalization of the pyrazole scaffold allows for the fine-tuning of molecular properties, making analogues like [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol valuable building blocks for novel therapeutic agents. The introduction of a difluoroethyl group can enhance metabolic stability and modulate pharmacokinetic properties, while the hydroxymethyl group provides a handle for further synthetic elaboration.

Unambiguous structural confirmation and purity assessment are paramount in the synthesis of such novel chemical entities. This technical guide provides a comprehensive overview of the expected spectroscopic data for [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol, leveraging foundational principles and comparative data from related structures. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind these predictions, and provide standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for characterizing this and similar fluorinated heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for all spectroscopic interpretation. The structure of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is presented below, with atoms numbered to facilitate the discussion of NMR and MS data.

Caption: Molecular structure of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals, with characteristic chemical shifts and coupling patterns that reflect the electronic environment and connectivity of the protons.

Atom(s) Predicted δ (ppm) Multiplicity Coupling Constant(s) (J, Hz) Integration
H5~7.8Singlet (s)-1H
H3~7.6Singlet (s)-1H
H7 (-CHF₂)6.0 - 6.5Triplet of Triplets (tt)JH-F ≈ 56, JH-H ≈ 41H
C8-H₂ (-CH₂OH)~4.6Doublet (d)JH-OH ≈ 6 (solvent dependent)2H
C6-H₂ (-NCH₂CF₂)~4.5Triplet of Doublets (td)JH-F ≈ 14, JH-H ≈ 42H
O9-H (-OH)Variable (e.g., 2-4)Broad Singlet (br s)-1H

Causality and Interpretation:

  • Pyrazole Protons (H3, H5): The protons on the pyrazole ring are in the aromatic region. Typically, H5 is slightly downfield from H3 due to its proximity to the pyrrole-like nitrogen (N1). Their appearance as singlets indicates no coupling to other protons.[3]

  • Difluoroethyl Protons (H7, C6-H₂): The proton on the difluorinated carbon (H7) is significantly deshielded by the two fluorine atoms, and its signal is split into a triplet by the two geminal fluorines (JH-F) and further into a triplet by the adjacent methylene protons (JH-H). The methylene protons (C6-H₂) are split into a triplet by the vicinal H7 proton and into a doublet by the two geminal fluorine atoms, resulting in a triplet of doublets.

  • Hydroxymethyl Protons (C8-H₂): These protons are adjacent to an oxygen atom and the pyrazole ring, placing their signal around 4.6 ppm. In a dry solvent, they may couple to the hydroxyl proton, appearing as a doublet.

  • Hydroxyl Proton (O9-H): The chemical shift of the alcohol proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may not show coupling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six unique carbon atoms in the molecule.

Atom(s) Predicted δ (ppm) Key Features
C3~140Aromatic C-H
C5~130Aromatic C-H
C4~118Aromatic C substituted
C7 (-CHF₂)113 - 117Triplet, ¹JC-F ≈ 240 Hz
C8 (-CH₂OH)~56Aliphatic C-O
C6 (-NCH₂CF₂)~54Triplet, ²JC-F ≈ 25 Hz

Causality and Interpretation:

  • Pyrazole Carbons (C3, C4, C5): The chemical shifts are typical for a substituted pyrazole ring.[4][5]

  • Difluoroethyl Carbons (C6, C7): The carbon atom C7, directly bonded to two fluorine atoms, will be significantly shifted downfield and will appear as a large triplet due to one-bond C-F coupling (¹JC-F). The adjacent carbon, C6, will also show a smaller triplet splitting due to two-bond C-F coupling (²JC-F).

  • Hydroxymethyl Carbon (C8): The signal for this carbon appears in the typical range for an aliphatic carbon bonded to an oxygen atom.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a crucial technique for confirming the presence and environment of the fluorine atoms.

Atom(s) Predicted δ (ppm) Multiplicity Coupling Constant(s) (J, Hz)
F10, F11-110 to -120Doublet of Triplets (dt)JF-Hgem ≈ 56, JF-Hvic ≈ 14

Causality and Interpretation:

  • The two fluorine atoms are chemically equivalent. Their signal will be split into a large doublet by the geminal proton (H7) and into a triplet by the two vicinal methylene protons (C6-H₂). The chemical shift is predicted based on values for similar aliphatic difluoro compounds.[6][7][8]

Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample and lock on solvent signal D->E F Shim magnet coils for homogeneity E->F G Tune and match probe for ¹H, ¹³C, and ¹⁹F nuclei F->G H Acquire spectra: ¹H: 16 scans, 3s relaxation delay ¹³C: 512 scans, 2s relaxation delay ¹⁹F: 64 scans, 2s relaxation delay G->H I Apply Fourier Transform H->I J Phase correct spectra I->J K Calibrate chemical shift to reference J->K L Integrate ¹H signals and pick peaks K->L

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Intensity
3500 - 3200O-H stretch (alcohol)Broad, Strong
3150 - 3100C-H stretch (pyrazole ring)Medium
2980 - 2850C-H stretch (aliphatic)Medium
1580 - 1450C=N, C=C stretch (pyrazole ring)Medium-Strong
1200 - 1000C-F stretchStrong
1080 - 1030C-O stretch (primary alcohol)Strong

Causality and Interpretation:

  • The most prominent feature will be a broad, strong band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded alcohol.

  • Multiple strong, sharp bands between 1200 and 1000 cm⁻¹ will be indicative of the C-F stretching vibrations of the difluoroethyl group.

  • Absorptions corresponding to the pyrazole ring C=C and C=N stretching vibrations provide evidence for the heterocyclic core.[9][10]

Experimental Protocol: IR Data Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrometric Data (Electron Ionization - EI):

  • Molecular Formula: C₆H₈F₂N₂O

  • Molecular Weight: 162.14 g/mol

  • Predicted Molecular Ion (M⁺•): m/z 162.0604 (High-Resolution MS)

  • Key Fragment Ions (m/z): 145 (M-OH)⁺, 144 (M-H₂O)⁺•, 131 (M-CH₂OH)⁺, 95, 81, 69.

Proposed Fragmentation Pathway:

Electron ionization is expected to induce fragmentation through several pathways, primarily initiated by the cleavage of bonds adjacent to the heteroatoms and the functional groups.

Fragmentation cluster_path1 cluster_path2 cluster_path3 M [C₆H₈F₂N₂O]⁺• m/z = 162 F1 [M - •CH₂OH]⁺ m/z = 131 M->F1 - •CH₂OH F3 [M - •CHF₂]⁺ m/z = 111 M->F3 - •CHF₂ F4 [M - •CH₂CHF₂]⁺ m/z = 97 M->F4 - •CH₂CHF₂ F5 [M - HCN]⁺• m/z = 135 M->F5 - HCN F2 [C₅H₅F₂N₂]⁺ F1->F2 - N₂

Caption: Predicted major fragmentation pathways for [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol under EI-MS.

Causality and Interpretation:

  • The most characteristic fragmentation of pyrazoles often involves the loss of N₂ or HCN from the ring.[11][12][13]

  • For this molecule, the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to form the stable ion at m/z 131 is a highly probable pathway.

  • Another likely fragmentation is the cleavage of the N-C bond of the ethyl group, leading to a fragment at m/z 97.

  • The molecular ion peak at m/z 162 confirms the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, C₆H₈F₂N₂O, by matching the measured mass to the calculated exact mass.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method:

    • Electrospray Ionization (ESI): For accurate mass determination (HRMS). Infuse the sample solution directly into the mass spectrometer. This is a soft ionization technique and will likely show a strong protonated molecular ion [M+H]⁺ at m/z 163.

    • Electron Ionization (EI): For fragmentation pattern analysis. Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Mass Analysis: Acquire the spectrum over a suitable mass range (e.g., m/z 50-300). For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Identify the molecular ion and major fragment ions. Use the accurate mass data to calculate possible elemental compositions for each peak.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular skeleton and the specific environment of the fluorine atoms. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry validates the molecular weight and offers further structural insights through fragmentation analysis. By following the detailed protocols and using the predicted data as a reference, researchers can confidently characterize this and structurally related molecules, ensuring the integrity and quality of materials used in further scientific investigation.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]

  • The mass spectra of some pyrazole compounds. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Oriental Journal of Chemistry. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. ResearchGate. Available at: [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study. Angewandte Chemie. Available at: [Link]

  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Available at: [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles. ResearchGate. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. Available at: [Link]

Sources

Foundational

A Technical Guide to the Stability and Storage of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol for Pharmaceutical Development

Executive Summary [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is a key fluorinated building block in medicinal chemistry and drug discovery, valued for the unique physicochemical properties conferred by its difluoroe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is a key fluorinated building block in medicinal chemistry and drug discovery, valued for the unique physicochemical properties conferred by its difluoroethyl and pyrazole moieties.[1][2] The integrity of this intermediate is paramount to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for understanding and managing the stability of this compound. It outlines its intrinsic chemical liabilities, provides evidence-based storage and handling recommendations, and details robust experimental protocols for forced degradation and long-term stability studies aligned with international regulatory standards.[3][4]

Chemical Profile and Intrinsic Stability Analysis

A foundational understanding of a molecule's structure is essential to predict its stability. The key functional groups in [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol each contribute to its overall chemical behavior.

PropertyValueSource
IUPAC Name [1-(2,2-difluoroethyl)pyrazol-4-yl]methanolN/A
CAS Number 1341536-55-7[]
Molecular Formula C₆H₈F₂N₂O[]
Molecular Weight 162.14 g/mol []
Chemical Structure Chemical Structure of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanolN/A

2.1 Functional Group Liability Assessment

  • Primary Alcohol (-CH₂OH): This is the most probable site of degradation. Primary alcohols are susceptible to oxidation, which can convert the methanol group first to an aldehyde and subsequently to a carboxylic acid. This process can be initiated by atmospheric oxygen, trace metal contaminants, or incompatible oxidizing agents.[6]

  • Pyrazole Ring: The 1H-pyrazole ring is an aromatic heterocycle and is generally stable.[7][8] However, the nitrogen atoms can be susceptible to certain electrophilic attacks or complexations under harsh conditions. Its stability is a key reason for its prevalence in pharmaceutical scaffolds.[9]

  • Difluoroethyl Group (-CH₂CHF₂): The carbon-fluorine bond is exceptionally strong, rendering this moiety highly stable under typical storage and processing conditions. Thermal decomposition at very high temperatures could potentially lead to the release of hazardous substances like hydrogen fluoride.[6]

Based on this analysis, the primary anticipated degradation pathway involves the oxidation of the 4-methanol group. Therefore, stability-indicating methods must be capable of resolving the parent compound from its potential aldehyde and carboxylic acid degradants.

Recommended Storage, Handling, and Incompatibilities

To preserve the chemical integrity of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol, strict adherence to appropriate storage and handling protocols is necessary. The following recommendations are synthesized from safety data for structurally related compounds and general chemical principles.[6][10][11]

3.1 Recommended Storage Conditions

ParameterConditionRationale
Temperature Store refrigerated (2°C to 8°C) or at controlled room temperature (20°C to 25°C).Reduces the rate of potential degradation reactions. Some suppliers recommend refrigeration for long-term storage.[11]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Minimizes contact with atmospheric oxygen, thereby inhibiting the primary oxidative degradation pathway of the alcohol group.[12]
Light Store in an amber glass vial or other light-protecting container.Protects against potential photolytic degradation, a common stress factor for organic molecules.[13]
Container Keep in a tightly sealed container.Prevents contamination from moisture and atmosphere. Containers should be carefully resealed after opening.[10][14]

3.2 Handling and Incompatible Materials

  • Handling: Use in a well-ventilated area.[15] Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. Avoid creating dust or aerosols.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Avoid contact with peroxides, permanganates, and other strong oxidizers, as they will aggressively attack the primary alcohol group.[6]

    • Strong Acids and Bases: While the core structure is relatively stable, extreme pH conditions should be avoided as they can catalyze unforeseen degradation reactions.[16]

Forced Degradation Studies: A Protocol for Pathway Elucidation

Forced degradation, or stress testing, is a critical exercise mandated by regulatory bodies like the ICH to understand the intrinsic stability of a drug intermediate. Its purpose is to identify likely degradation products and to develop and validate a stability-indicating analytical method.[17][18][19]

Objective: To intentionally degrade [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol under various stress conditions to identify potential degradants and confirm the specificity of the analytical method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze via Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, Solid State) Thermal->Analysis Photo Photolytic (ICH Q1B Conditions) Photo->Analysis Result Identify Degradation Products & Establish Degradation Profile Analysis->Result Parent Parent Compound [1-(2,2-difluoroethyl)-1H- pyrazol-4-yl]methanol Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

Caption: Workflow for Forced Degradation Studies.

4.1 Experimental Protocol

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in a vial at 80°C.

    • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH guideline Q1B.[3][20]

  • Sampling: Withdraw aliquots from each stressed sample at appropriate time points (e.g., 2, 4, 8, 24 hours). For thermal and photolytic studies, dissolve the solid in the solvent at each time point.

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to stop the reaction.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradant structures. The goal is to achieve 5-20% degradation of the parent compound.

Long-Term and Accelerated Stability Study Protocol (ICH Q1A Framework)

Formal stability studies are required to define a re-test period or shelf life for the compound. These studies follow the ICH Q1A(R2) guideline.[20][21][22]

Objective: To monitor the purity and quality of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol over time under defined storage conditions to establish a re-test period.

5.1 Experimental Protocol

  • Batch Selection: Select at least one representative batch of the compound for the study.

  • Container Closure System: Use a container closure system that is identical to the proposed commercial packaging (e.g., amber glass vials with inert-lined caps).

  • Storage Conditions: Place samples into calibrated stability chambers set to the following conditions.[20][21]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
  • Testing Frequency: Test the samples at specified intervals.[21][22]

Study TypeTesting Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24
Accelerated 0, 3, 6
  • Tests to be Performed: At each time point, evaluate the following:

    • Appearance (visual inspection)

    • Assay (e.g., HPLC-UV)

    • Purity/Degradation Products (e.g., HPLC-UV, reporting any impurity above the identification threshold)

    • Water Content (e.g., Karl Fischer titration)

ICH_Stability_Workflow Start Place Batches on Stability LongTerm Long-Term Study (25°C / 60% RH) Start->LongTerm Accelerated Accelerated Study (40°C / 75% RH) Start->Accelerated Analysis Analyze Data from All Conditions LongTerm->Analysis Decision Significant Change in Accelerated Study? Accelerated->Decision Intermediate Initiate Intermediate Study (30°C / 65% RH) Decision->Intermediate Yes Decision->Analysis No Intermediate->Analysis End Establish Re-Test Period Analysis->End

Caption: Decision Workflow for ICH Stability Studies.

Conclusion

The stability of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is robust under appropriate conditions, with its primary liability being the oxidation of the 4-methanol group. Adherence to recommended storage conditions—specifically, protection from oxygen, light, and heat—is crucial for preserving its integrity. The implementation of systematic forced degradation and long-term stability studies, guided by ICH principles, provides a self-validating framework to ensure the compound's quality, support regulatory filings, and guarantee the reliability of downstream drug development processes.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. Quality Guidelines.
  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Spectrum Chemical. (2015, September 10).
  • IJSDR. (2023, June).
  • Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • Development of forced degradation and stability indic
  • PPG. (2025, September 12).
  • EU - Safety d
  • Combi-Blocks. (2023, April 14).
  • BLD Pharmatech.
  • Fisher Scientific.
  • National Institute of Standards and Technology. (2015, March 13).
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Synthesis and Evalution of Pyrazole Deriv
  • Methanol Safety D
  • Methanol Safety D
  • ResearchGate.
  • Fisher Scientific. (2023, September 5).
  • ChemSrc. CAS 1341536-55-7 [1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol.
  • MDPI. (2023, September 5).
  • PubMed.
  • PMC.
  • Benchchem.
  • PubMed.
  • Lirias. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods.

Sources

Exploratory

The Ascendancy of Difluoroethyl Pyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Imperative of Fluorination in Drug Design In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorination in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively impart profound effects on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among the myriad of fluorinated moieties, the difluoroethyl group has emerged as a particularly valuable substituent. Its ability to modulate lipophilicity, metabolic stability, and binding affinity offers a nuanced approach to optimizing lead compounds. When coupled with the pyrazole core, a privileged heterocyclic scaffold known for its diverse biological activities, the resulting difluoroethyl pyrazole derivatives represent a class of compounds with immense therapeutic potential.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, applications, and structure-activity relationships of difluoroethyl pyrazole derivatives, offering a vital resource for researchers and professionals in the field of drug development.

I. Synthetic Strategies for Difluoroethyl Pyrazole Scaffolds

The construction of difluoroethyl-substituted pyrazoles can be achieved through several synthetic routes, primarily categorized into two approaches: the "fluorinated building block" strategy and "late-stage" fluorination. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and overall synthetic efficiency.

The Fluorinated Building Block Approach

This strategy involves the use of commercially available or readily synthesized precursors already containing the difluoroethyl moiety. A common and effective method is the [3+2] cycloaddition reaction of difluoroacetohydrazonoyl bromides with various alkynes.[6] This approach offers a high degree of regioselectivity and yields a diverse range of functionalized difluoromethyl-substituted pyrazoles.[6]

Experimental Protocol: Synthesis of Difluoromethylated Pyrazoles via [3+2] Cycloaddition [6]

  • Preparation of Difluoroacetohydrazonoyl Bromide: Synthesize the difluoroacetohydrazonoyl bromide intermediate from the corresponding difluoroacetylated hydrazone using a suitable brominating agent (e.g., N-bromosuccinimide).

  • Cycloaddition Reaction: In a reaction vessel under an inert atmosphere, dissolve the alkyne substrate in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • Add the difluoroacetohydrazonoyl bromide and a non-nucleophilic base (e.g., triethylamine) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethyl-substituted pyrazole.

Diagram: Synthetic Workflow for Difluoromethyl Pyrazoles

G cluster_prep Preparation of Precursor cluster_cycloaddition [3+2] Cycloaddition cluster_purification Purification hydrazone Difluoroacetylated Hydrazone bromination Bromination (e.g., NBS) hydrazone->bromination hydrazonoyl_bromide Difluoroacetohydrazonoyl Bromide bromination->hydrazonoyl_bromide reaction Cycloaddition with Base (e.g., Et3N) in THF hydrazonoyl_bromide->reaction alkyne Alkyne Substrate alkyne->reaction crude_pyrazole Crude Pyrazole Product reaction->crude_pyrazole workup Aqueous Work-up & Extraction crude_pyrazole->workup purification Column Chromatography workup->purification final_product Purified Difluoromethyl Pyrazole purification->final_product

Caption: Workflow for synthesizing difluoromethyl pyrazoles.

Late-Stage Fluorination

Alternatively, the difluoroethyl group can be introduced at a later stage of the synthesis onto a pre-formed pyrazole ring. This approach is particularly useful for diversifying a library of pyrazole analogues. Electrophilic fluorinating agents like Selectfluor™ can be employed to directly fluorinate the pyrazole core, often at the 4-position.[7] While this can lead to mono-fluorinated products, further reaction can yield 4,4-difluoro-1H-pyrazole derivatives.[7]

II. Applications in Medicinal Chemistry

The unique properties conferred by the difluoroethyl group make these pyrazole derivatives potent modulators of various biological targets, leading to their investigation in several therapeutic areas.

Oncology: Targeting Kinases and Cell Proliferation

Pyrazole derivatives are well-established as privileged scaffolds for the design of kinase inhibitors.[8] The introduction of a difluoroethyl group can enhance binding affinity and selectivity for the ATP-binding pocket of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10]

Many pyrazole derivatives have demonstrated significant anticancer activity by inhibiting cell proliferation and inducing apoptosis.[11] For instance, certain fused pyrazole derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, showcasing their potential in targeting both tumor growth and angiogenesis.[9][10]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassTarget(s)Cancer Cell Line(s)Reported Activity (IC50)Reference
Fused PyrazolesEGFR, VEGFR-2HepG20.06 µM (EGFR), 0.22 µM (VEGFR-2)[10]
Pyrazolo[1,5-a]pyrimidinesPIM-1 KinaseHCT116, MCF70.60 µM, 0.67 µM[11]
Benzimidazole-linked Pyrazolo[1,5-a]pyrimidinesNot specifiedMCF7, A549, HeLa, SiHaMicro- to nano-molar range[11]
Pyrazole CarbaldehydesPI3 KinaseMCF70.25 µM[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its corresponding substrate in an appropriate assay buffer.

  • Compound Preparation: Serially dilute the test compounds (difluoroethyl pyrazole derivatives) in DMSO.

  • Assay Reaction: In a microplate, add the kinase, substrate, ATP, and the test compound.

  • Incubation: Incubate the plate at a specified temperature for a set period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or radioactive filter binding assay).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Diagram: Kinase Inhibition Assay Workflow

G prep Prepare Kinase, Substrate, and Test Compounds reaction Incubate Kinase, Substrate, ATP, and Compound prep->reaction detection Stop Reaction and Measure Activity reaction->detection analysis Calculate IC50 Values detection->analysis

Caption: Workflow for in vitro kinase inhibition assay.

Neurodegenerative Diseases: Modulating Pathological Pathways

Difluoroethyl pyrazole derivatives are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease (AD).[12][13][14][15] The cholinergic hypothesis of AD has led to the development of cholinesterase inhibitors. Fluorinated pyrazoles have been investigated as selective butyrylcholinesterase (BuChE) inhibitors.[16][17][18]

One study reported a series of pyrazole-5-fluorosulfate derivatives as selective BuChE inhibitors.[16] Compound K3 from this series showed potent BuChE inhibition with an IC50 of 0.79 µM and exhibited neuroprotective effects, suggesting its potential for AD therapy.[16][17][18] The fluorosulfate group was found to increase binding affinity to human BuChE through a π-sulphur interaction.[16][17]

Furthermore, the diphenylpyrazole compound anle138b has been shown to block Aβ channels, a key pathological feature in AD, and rescue disease phenotypes in a mouse model.[19]

Table 2: Activity of Pyrazole Derivatives in Neurodegenerative Disease Models

CompoundTarget/MechanismModelKey FindingsReference
K3 (Pyrazole-5-fluorosulfate)Butyrylcholinesterase (BuChE) InhibitorIn vitro, In vivo (Aβ1-42 induced cognitive impairment)IC50 = 0.79 µM (BuChE), neuroprotective, improved cognitive function.[16][17][18]
Anle138b (Diphenylpyrazole)Aβ channel blockerMouse model for amyloid pathologyRestored synaptic plasticity and spatial memory.[19]
[18F]12 (Radiofluorinated Pyrazol-4-yl-pyridine)M4 Muscarinic Acetylcholine Receptor PAMPET Imaging ProbeSuitable for non-invasive visualization of M4 receptors in the brain.[20][21]

Diagram: Proposed Mechanism of Neuroprotection

G cluster_AD_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention Abeta Aβ Plaque Formation Neuron Neuronal Damage & Cognitive Decline Abeta->Neuron BuChE Increased BuChE Activity BuChE->Neuron DFEP_BuChE Difluoroethyl Pyrazole (e.g., K3) DFEP_BuChE->BuChE Inhibits DFEP_Abeta Difluoroethyl Pyrazole (e.g., Anle138b) DFEP_Abeta->Abeta Blocks Channels

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Incorporation of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol into Bioactive Scaffolds

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block In modern medicinal chemistry, the pyrazole nucleus is recognized as a "biologically privileged" scaffold, forming the core of numerous approved...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block

In modern medicinal chemistry, the pyrazole nucleus is recognized as a "biologically privileged" scaffold, forming the core of numerous approved therapeutics, particularly in oncology and inflammatory diseases.[1][2][3] Its versatile structure can engage with biological targets through hydrogen bonding and hydrophobic interactions, while also serving as a stable, drug-like core.[4][5][6] The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic to enhance key properties such as metabolic stability, lipophilicity, and target binding affinity, ultimately improving bioavailability and pharmacokinetic profiles.[2][7]

The building block, [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol , represents a convergence of these two powerful concepts. It offers a robust pyrazole core for molecular recognition, a difluoroethyl group to confer metabolic resistance and modulate electronics, and a versatile primary alcohol handle for covalent attachment to a wide array of bioactive scaffolds. This guide provides a detailed examination of the key strategies and experimental protocols for leveraging this building block in drug discovery programs, with a focus on kinase inhibitor synthesis.

Physicochemical Properties of the Building Block

A thorough understanding of a building block's properties is critical for rational drug design and reaction planning.

PropertyValueSource
IUPAC Name [1-(2,2-difluoroethyl)pyrazol-4-yl]methanol-
Molecular Formula C₆H₈F₂N₂O[8]
Molecular Weight 162.14 g/mol [8]
Canonical SMILES C1=C(C=NN1CC(F)F)CO[8]
Calculated LogP 0.35 (Approx.)ChemDraw
Topology H-Bond Donor: 1; H-Bond Acceptor: 3ChemDraw

Core Synthetic Strategies for Incorporation

The primary alcohol functional group of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol allows for its incorporation into lead compounds primarily through the formation of ether or ester linkages. The two most versatile and widely adopted methods for this are direct O-alkylation (a Williamson ether synthesis variant) and the Mitsunobu reaction.

G cluster_0 Synthetic Incorporation Pathways BuildingBlock [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol (Nucleophile) O_Alkylation Strategy 1: O-Alkylation BuildingBlock->O_Alkylation Base (e.g., NaH) Mitsunobu Strategy 2: Mitsunobu Reaction (DIAD, PPh₃) BuildingBlock->Mitsunobu BioactiveCore_E Bioactive Scaffold with Electrophile (e.g., R-Cl, R-Br, R-OTs) BioactiveCore_E->O_Alkylation BioactiveCore_N Bioactive Scaffold with Nucleophile (e.g., Phenol, Imide) BioactiveCore_N->Mitsunobu Product_Ether Final Ether-Linked Bioactive Molecule O_Alkylation->Product_Ether Mitsunobu->Product_Ether Forms C-O bond

Caption: Core strategies for incorporating the pyrazole building block.

Application Note 1: Ether Linkage to a Kinase Inhibitor Core via O-Alkylation

Context & Rationale: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site's hinge region.[1][9] Peripheral moieties are often introduced to occupy adjacent hydrophobic pockets and improve selectivity or physicochemical properties. The [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl group can be installed as an ether to serve this purpose. The O-alkylation method is a robust and direct approach when the bioactive scaffold possesses a suitable electrophilic handle, such as a chloromethyl or bromomethyl group.

The reaction proceeds by deprotonating the alcohol of the pyrazole building block with a strong base, such as sodium hydride (NaH), to form a potent nucleophilic alkoxide. This alkoxide then displaces a halide on the bioactive core via an SN2 mechanism.

G cluster_workflow Protocol Workflow: O-Alkylation start Start deprotonation 1. Deprotonation: Add NaH to Pyrazole-Methanol in anhydrous DMF start->deprotonation addition 2. Coupling: Add Bioactive-CH₂Cl to the reaction mixture deprotonation->addition reaction 3. Reaction: Stir at elevated temperature (e.g., 60 °C) addition->reaction quench 4. Quench: Carefully add water to quench excess NaH reaction->quench extraction 5. Extraction: Partition between EtOAc and aqueous layers quench->extraction purification 6. Purification: Silica Gel Chromatography extraction->purification end Characterized Product purification->end

Caption: Workflow for the O-alkylation protocol.

Detailed Protocol 1: O-Alkylation

This protocol describes a general procedure for the coupling of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol with a generic Chloromethyl-Activated Bioactive Core.

I. Materials and Reagents

ReagentGradeSupplierNotes
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol≥95%Commercial-
Chloromethyl-Activated Bioactive Core≥95%N/ASubstrate-dependent
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse dry solvent for best results
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction
Saturated NaCl solution (Brine)-Lab PreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)-VWRFor drying organic layers
Silica Gel230-400 meshSorbent TechnologiesFor chromatography

II. Step-by-Step Procedure

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise.

    • Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Anhydrous DMF is crucial as NaH reacts violently with water.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium alkoxide should be complete.

  • Coupling: Add a solution of the Chloromethyl-Activated Bioactive Core (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and very carefully quench by the dropwise addition of deionized water until gas evolution ceases.

    • Safety Note: Quenching must be done slowly and at low temperature to safely react any excess NaH.

  • Work-up: Dilute the mixture with additional water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then saturated brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether-linked product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Application Note 2: Ether Linkage via Mitsunobu Reaction

Context & Rationale: The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds under mild, neutral conditions.[9][10] It is particularly valuable when the bioactive scaffold contains a nucleophilic handle (like a phenol or an imide) and the conditions for O-alkylation (strong base) are not tolerated by other functional groups on the molecule.[11] This reaction couples a primary or secondary alcohol with a pronucleophile of pKa < 15.

The mechanism involves the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD). This in-situ activation forms an oxyphosphonium salt, which is an excellent leaving group. The pronucleophile (in this case, a phenol on the bioactive core) can then displace it, leading to the desired ether product with inversion of configuration if the alcohol is chiral.[12]

G cluster_workflow Protocol Workflow: Mitsunobu Reaction start Start mix 1. Mix Substrates: Combine Pyrazole-Methanol, Phenolic Bioactive Core, & PPh₃ in anhydrous THF start->mix cool 2. Cool: Cool mixture to 0 °C mix->cool addition 3. Activate: Add DIAD dropwise cool->addition reaction 4. Reaction: Warm to room temperature and stir overnight addition->reaction concentrate 5. Concentrate: Remove solvent under reduced pressure reaction->concentrate purification 6. Purification: Silica Gel Chromatography concentrate->purification end Characterized Product purification->end

Caption: Workflow for the Mitsunobu reaction protocol.

Detailed Protocol 2: Mitsunobu Reaction

This protocol provides a general method for coupling [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol with a generic Phenolic Bioactive Scaffold.

I. Materials and Reagents

ReagentGradeSupplierNotes
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol≥95%Commercial-
Phenolic Bioactive Scaffold≥95%N/ASubstrate-dependent
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich-
Diisopropyl azodicarboxylate (DIAD)97%Sigma-AldrichLight-sensitive, irritant
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse dry solvent for best results
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor chromatography
HexanesACS GradeVWRFor chromatography
Silica Gel230-400 meshSorbent TechnologiesFor chromatography

II. Step-by-Step Procedure

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the Phenolic Bioactive Scaffold (1.0 eq), [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol (1.2 eq), and triphenylphosphine (1.5 eq).

    • Causality Note: Using a slight excess of the alcohol and phosphine ensures full consumption of the often more valuable bioactive scaffold.

  • Dissolution: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Activation/Coupling: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change (typically to a yellow or orange hue) is often observed.

    • Causality Note: The slow addition of DIAD is critical to control the reaction rate and prevent the formation of side products. The reaction becomes homogeneous as the betaine intermediate forms.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel. The triphenylphosphine oxide and the DIAD-hydrazine byproducts are typically less polar than the desired product and can be eluted first. Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Collect the pure fractions, concentrate, and confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. IJPSRR. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • ResearchGate. (2018). Synthetic Routes to Pyrazoles. ResearchGate. Available at: [Link]

  • MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Mitsunobu Reaction - Aromatic Alcohols. Common Organic Chemistry. Available at: [Link]

  • MDPI. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2015). Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. Available at: [Link]

  • PMC. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • MDPI. (2018). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules. Available at: [Link]

  • ChemSrc. (n.d.). CAS 1341536-55-7 [1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol. ChemSrc. Available at: [Link]

  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • PMC. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports. Available at: [Link]

  • MDPI. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • SpringerLink. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of the Iranian Chemical Society. Available at: [Link]

  • ResearchGate. (2017). pyrazole bearing molecules as bioactive scaffolds: a review. ResearchGate. Available at: [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

Welcome to the technical support center for the synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yield and overcoming common experimental hurdles. We will explore the critical steps of the synthesis, focusing on causality-driven troubleshooting and optimization strategies.

Synthetic Overview & Core Challenges

The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is a multi-step process that, while conceptually straightforward, presents distinct challenges that can significantly impact yield and purity. The most common and efficient synthetic route begins with a C4-functionalized pyrazole, followed by N-alkylation and subsequent reduction.

The primary obstacles encountered in this synthesis are:

  • Poor Regioselectivity: During the N-alkylation step, the reaction can produce a mixture of N1 and N2 isomers, which are often difficult to separate and lead to a lower yield of the desired product.[1][2][3]

  • Low Conversion Rates: In both the alkylation and reduction steps, incomplete reactions can result from suboptimal conditions, leading to complex product mixtures and purification difficulties.

  • Side Reactions: The choice of reagents and conditions can lead to unintended side products, complicating downstream processing.

This guide will address these core challenges through a structured troubleshooting format and detailed protocols.

Recommended Synthetic Pathway

A robust and commonly employed pathway involves the N-alkylation of an ester-substituted pyrazole, followed by reduction. This approach often provides better control and higher overall yields compared to formylating after alkylation.

G start Ethyl 1H-pyrazole-4-carboxylate step1 N-Alkylation (1-bromo-2,2-difluoroethane, Base) start->step1 intermediate Ethyl 1-(2,2-difluoroethyl)-1H-pyrazol-4-carboxylate step1->intermediate step2 Ester Reduction (e.g., LiAlH4) intermediate->step2 product [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol step2->product

Caption: Recommended synthetic workflow for the target molecule.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during the synthesis.

Issue 1: Poor Yield and Regioisomer Mixture in the N-Alkylation Step

Question: "My N-alkylation of ethyl 1H-pyrazole-4-carboxylate is resulting in a low yield of the desired N1 isomer and a significant amount of the N2 isomer. How can I improve the N1/N2 ratio and overall conversion?"

Answer: This is the most critical challenge in this synthesis. The formation of regioisomers is a common problem when alkylating unsymmetrical pyrazoles.[1][2] Regioselectivity is governed by a sensitive balance of steric hindrance, electronics, and reaction conditions.[2][3]

Causality & Solutions:

  • Choice of Base and Solvent: The base deprotonates the pyrazole to form a pyrazolate anion. The nature of the cation and the solvent's ability to solvate it dictates which nitrogen atom is more nucleophilic.

    • Insight: In polar aprotic solvents like DMF or DMSO, the 'harder' potassium cation (from K₂CO₃) preferentially associates with the more sterically hindered N2 nitrogen, leaving the N1 nitrogen more open for electrophilic attack. This often favors the desired N1 isomer.[3] Using sodium hydride (NaH) can also be effective in preventing regioisomeric products in certain cases.[3]

    • Recommendation: Switch to Potassium Carbonate (K₂CO₃) in DMF or DMSO . This combination is a reliable starting point for favoring N1 alkylation.[3]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3] While you cannot change the substituents on your starting material, you can leverage this principle. The ethyl ester at the C4 position provides moderate steric bulk, which already helps direct alkylation to the N1 position.

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer over the other.

    • Recommendation: If you are running the reaction at elevated temperatures (e.g., >80 °C), try performing it at a lower temperature (e.g., room temperature to 50 °C) for a longer duration.

G start Low N1/N2 Regioselectivity base_check What base/solvent are you using? start->base_check sol_na NaH in THF base_check->sol_na Common but can be unselective sol_k2co3 K2CO3 in DMF/DMSO base_check->sol_k2co3 Recommended sol_other Other base_check->sol_other Suboptimal action_switch Action: Switch to K2CO3 in DMF. This combination is known to favor N1 alkylation. sol_na->action_switch action_temp Action: Lower the reaction temperature. This may increase kinetic selectivity. sol_k2co3->action_temp sol_other->action_switch outcome_good Improved N1/N2 Ratio action_switch->outcome_good action_temp->outcome_good

Sources

Optimization

Technical Support Center: Strategies to Improve the Regioselectivity of Pyrazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Achieving high regioselectivity is a common and critical challenge, particularly when using unsymmetrical starting materials. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you control the formation of specific pyrazole regioisomers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another when multiple isomers are possible. In pyrazole synthesis, this issue most famously arises in the Knorr condensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2][3][4] Because the hydrazine has two distinct nitrogen atoms and the dicarbonyl has two different electrophilic carbonyl centers, the initial nucleophilic attack can occur at two different sites, leading to a mixture of two regioisomeric pyrazoles.[1][4] Gaining control over this selectivity is paramount, as different regioisomers often possess vastly different pharmacological or material properties.

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome is a delicate balance of several interconnected factors. Understanding these allows you to manipulate the reaction to favor your desired product. The key influences are:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a major determinant. An electron-withdrawing group (like a trifluoromethyl group) on the dicarbonyl will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[1][4][5]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile.[1][4] The reaction will preferentially occur at the less sterically hindered carbonyl center.

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, altering the relative nucleophilicity of its two nitrogen atoms.[1][6] Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen atom of the hydrazine.[1]

  • Solvent Choice: The solvent can dramatically alter the reaction pathway by stabilizing certain intermediates or transition states over others. For instance, polar protic solvents, especially fluorinated alcohols, have been shown to significantly enhance regioselectivity.[1]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, sometimes allowing for the selective formation of one isomer.[1]

Q3: Beyond the classical Knorr condensation, what other synthetic strategies offer better regiocontrol?

A3: When the Knorr synthesis fails to provide adequate selectivity, several excellent alternative methods have been developed:

  • Use of 1,3-Dicarbonyl Surrogates: Instead of a symmetrical diketone, you can use substrates with built-in electronic or steric bias. β-enaminones, for example, have two electrophilic centers of highly differentiated reactivity, forcing the reaction to proceed with high regioselectivity.[1]

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[1][7] It offers an entirely different mechanistic pathway to the pyrazole core and often provides excellent and predictable regioselectivity, as seen in the Pechmann pyrazole synthesis.[8][9]

  • Multicomponent Reactions (MCRs): One-pot reactions that bring together three or more components can provide rapid and regioselective access to complex pyrazoles.[1][10] These reactions often employ catalysts to control the sequence of bond formation.[1]

  • Reactions of Hydrazones with Nitroolefins: This method provides a regioselective route to various substituted pyrazoles. The regioselectivity can even be reversed by mediating the reaction with a strong base.[7][11][12][13]

Troubleshooting Guide: Common Experimental Issues

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

This is a classic problem, especially when the substituents on the unsymmetrical 1,3-dicarbonyl have similar electronic and steric properties.[1]

Root Cause Analysis: The low energy barrier for reaction at either carbonyl site means that both pathways are kinetically accessible under your current conditions.

Solutions & Optimization Strategy:

  • Solvent Modification (First Line of Attack): The easiest and often most effective variable to change is the solvent. Switch from standard solvents like ethanol or acetic acid to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or, even more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase regioselectivity through their unique hydrogen-bonding properties, which can differentially stabilize the key intermediates leading to the different products.

  • Temperature Screening: Lowering the reaction temperature may favor the kinetically controlled product, which might be a single isomer. Conversely, increasing the temperature could favor the thermodynamically more stable isomer. A screen from 0 °C to reflux is recommended.

  • pH Adjustment: If not already controlled, try running the reaction under explicitly acidic (e.g., catalytic acetic acid, TFA) or basic (e.g., sodium acetate) conditions. This can modulate the nucleophilicity of the hydrazine nitrogens and influence the initial point of attack.[1]

Issue 2: I've tried changing solvents and temperature, but the regioselectivity remains poor. What are my next options?

Root Cause Analysis: The intrinsic electronic and steric properties of your specific substrates are too similar, and simple condition changes are insufficient to create a significant energy difference between the two reaction pathways.

Solutions & Optimization Strategy:

  • Modify the Starting Material: The most robust solution is to redesign the synthesis to use a starting material with greater inherent bias. Convert your 1,3-diketone into a β-enaminone or a related surrogate.[1] This pre-differentiates the two electrophilic carbons, effectively "locking in" the regioselectivity before the cyclization step.

  • Switch to an Alternative Synthetic Route: It may be more efficient to abandon the Knorr condensation for this particular target. A 1,3-dipolar cycloaddition between a suitable alkyne and a diazo compound is an excellent alternative that offers predictable and often complete regiocontrol.[1][7]

Issue 3: My reaction is regioselective, but it forms the undesired isomer as the major product. How can I reverse the outcome?

Root Cause Analysis: The inherent electronics and sterics of your substrates favor the formation of the unwanted product under standard conditions.

Solutions & Optimization Strategy:

  • Catalyst-Controlled Synthesis: Explore catalytic methods. Certain Lewis or Brønsted acids can selectively activate one carbonyl group over the other, potentially reversing the inherent selectivity.

  • Base-Mediated Reversal with Hydrazones/Nitroolefins: If your synthetic plan is flexible, consider synthesizing the pyrazole from a hydrazone and a nitroolefin. The reaction of these components can be mediated by a strong base (like t-BuOK) to achieve a "reversed" regioselectivity compared to other methods, yielding 1,3,4-substituted pyrazoles exclusively.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes favor a different regioisomer compared to conventional heating.[1][14][15] The selective heating of polar intermediates can alter the reaction pathway.[1] This is a rapid method to screen for alternative selectivity.

Data Presentation: Effect of Solvent on Regioselectivity

The choice of solvent can be one of the most powerful tools for controlling regioselectivity in the reaction of unsymmetrical 1,3-diketones with methylhydrazine. The data below, adapted from studies on fluorinated tebufenpyrad analogs, illustrates this dramatic effect.

1,3-Diketone Substituent (R)SolventTemperature (°C)Ratio of Regioisomers (Desired : Undesired)
4-ChlorophenylEthanolReflux1 : 1.3
4-ChlorophenylTFEReflux97 : 3
4-ChlorophenylHFIP Reflux >99 : 1
2-FurylEthanolReflux1 : 1.3
2-FurylTFEReflux95 : 5
2-FurylHFIP Reflux >99 : 1

Data synthesized from literature findings. "Desired" refers to the isomer with the N-methyl group adjacent to the aryl/furyl substituent.

Visualizations: Mechanisms and Workflows

Knorr_Synthesis R1_N R1-NH-NH2 (Substituted Hydrazine) Attack_R2 Attack at R2-Carbonyl Diketone R2-CO-CH2-CO-R3 (Unsymmetrical Diketone) Diketone->Attack_R2 Attack_R3 Attack at R3-Carbonyl Diketone->Attack_R3 Intermediate_A Intermediate A Attack_R2->Intermediate_A Cyclization Intermediate_B Intermediate B Attack_R3->Intermediate_B Cyclization Product_A Regioisomer A (1,3,5-substituted) Intermediate_A->Product_A Dehydration Product_B Regioisomer B (1,4,5-substituted) Intermediate_B->Product_B Dehydration

Caption: Knorr synthesis pathways from an unsymmetrical diketone.

Troubleshooting_Workflow start Start: Poor Regioselectivity (e.g., 1:1 mixture) solvent Step 1: Change Solvent (Ethanol → TFE or HFIP) start->solvent check1 Selectivity Improved? solvent->check1 temp Step 2: Vary Temperature (0°C to Reflux) check1->temp  No stop End: High Regioselectivity Achieved check1->stop  Yes check2 Selectivity Improved? temp->check2 modify Step 3: Modify Substrate (e.g., use β-enaminone) check2->modify  No alternative Step 4: Alternative Route (e.g., 1,3-Dipolar Cycloaddition) check2->alternative  Consider  Parallel  Route check2->stop  Yes modify->stop alternative->stop

Caption: Troubleshooting workflow for improving regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent

This protocol describes a general procedure for improving regioselectivity using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), based on literature precedents.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL, to make a ~0.2-0.3 M solution)

  • Round-bottom flask with magnetic stirrer

  • TLC plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature with gentle stirring.

  • Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC every hour for the first 4 hours, then as needed (typical reaction times are 1-24 hours).

  • Upon completion (disappearance of the limiting starting material), remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexane to separate the major regioisomer from any minor isomer and impurities.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterize the product and determine the final isomeric ratio using ¹H NMR spectroscopy and/or GC-MS analysis.[1]

Protocol 2: Microwave-Assisted Regioselective Synthesis from an α,β-Unsaturated Ketone

This protocol provides a method for the rapid and often regioselective synthesis of pyrazoles using microwave irradiation.[1][14][16]

Materials:

  • α,β-Unsaturated ketone (chalcone) (1.0 mmol, 1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 mmol, 1.1 equiv)

  • Glacial acetic acid (5 mL)

  • 10 mL microwave reaction vessel with a snap cap

  • Microwave reactor

  • Ice-water bath

  • Filtration apparatus (Büchner funnel)

  • Ethanol (for recrystallization)

Procedure:

  • Place the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine hydrochloride (1.1 mmol) into a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it inside the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-40 minutes. Monitor pressure to ensure it remains within the vessel's limits.

  • After the irradiation is complete, allow the vessel to cool to room temperature (either passively or with forced air cooling).

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acetic acid.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[1]

References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 72(8), 2960-2969. Available from: [Link]

  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505-3508. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • McEwan, I., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2465-2471. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 10(7), 1307-1310. Available from: [Link]

  • Wang, L., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-60. Available from: [Link]

  • Panda, N., & Jena, A. K. (2012). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 10(42), 8486-8491. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available from: [Link]

  • Bagley, M. C., et al. (2007). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Semantic Scholar. Available from: [Link]

  • Akila, G., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Available from: [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

  • Moglioni, A. G., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(48), 30209-30231. Available from: [Link]

  • Gommermann, N., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(16), 3542-3545. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]

  • Sosnovskikh, V. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4897. Available from: [Link]

  • Liu, Y. C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 759-762. Available from: [Link]

  • Sosnovskikh, V. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Nechaev, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1206-1237. Available from: [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]

  • Aguirre, A., et al. (2016). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Mexican Chemical Society, 60(4), 193-214. Available from: [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. Available from: [Link]

  • ResearchGate. Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

  • ResearchGate. Synthetic mechanism of novel pyrazole derivatives. Available from: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available from: [Link]

  • Current Organic Chemistry. Recent Advances in the Regioselective Synthesis of Pyrazoles. Available from: [Link]

  • Li, J. J. (2009). Pechmann Pyrazole Synthesis. Name Reactions. Springer, Berlin, Heidelberg. Available from: [Link]

  • Mzahem, A. A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5831. Available from: [Link]

  • Li, J. Pechmann pyrazole synthesis. Semantic Scholar. Available from: [Link]

  • Mullins, R. J. (2012). ChemInform Abstract: Pechmann Pyrazole Synthesis. ChemInform, 43(19). Available from: [Link]

  • ResearchGate. Pechmann pyrazole synthesis. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Systems for Pyrazole Synthesis

Status: Operational Role: Senior Application Scientist Scope: Solvent effects on Knorr condensation, regioselectivity control, and green chemistry adaptations. The Knowledge Base: Mechanistic Dynamics Unlike simple react...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Scope: Solvent effects on Knorr condensation, regioselectivity control, and green chemistry adaptations.

The Knowledge Base: Mechanistic Dynamics

Unlike simple reaction media, solvents in pyrazole synthesis act as functional directors . They influence the tautomeric equilibrium of the 1,3-dicarbonyl starting material and stabilize specific transition states, directly dictating the yield and regiochemical outcome.

Core Concept: Tautomer-Directed Reactivity

In the condensation of a substituted hydrazine (R-NH-NH₂) with an unsymmetrical 1,3-dicarbonyl, the solvent determines which carbonyl carbon is more electrophilic.

  • Protic Solvents (EtOH, AcOH): Rely on general acid catalysis. Often result in thermodynamic mixtures.

  • Fluorinated Alcohols (TFE, HFIP): Act as strong hydrogen-bond donors (HBD) but poor acceptors. They selectively stabilize specific enol forms or coordinate to carbonyls, enhancing regioselectivity.

  • Water ("On-Water"): Accelerates reactions via the hydrophobic effect, forcing organic reactants into a distinct phase where the local concentration is extremely high.

Visualizing the Decision Matrix

Use this logic flow to select the correct solvent system for your specific constraints.

SolventDecisionTree Start START: Define Synthesis Goal IsRegio Is Regioselectivity Critical? (Substituted Hydrazine + Unsymmetrical Diketone) Start->IsRegio Green Is Green Chemistry/Toxicity a Priority? IsRegio->Green No (Hydrazine Hydrate) TFE USE: Trifluoroethanol (TFE) or HFIP (High Regiocontrol) IsRegio->TFE Yes (Need 1,3,5-isomer) Scale Reaction Scale? Green->Scale No: Standard Lab Scale Water USE: Water (Surfactant-free) (Hydrophobic Acceleration) Green->Water Yes: Avoid Organics Ionic USE: Ionic Liquids (e.g., [Et3NH][HSO4]) (High Yield, Recyclable) Scale->Ionic Small/Med (Catalytic Efficiency) Ethanol USE: Ethanol + AcOH (Reflux) (Standard/Thermodynamic Control) Scale->Ethanol Large (Cost Efficiency)

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate critical decision points; Green nodes represent optimal solvent choices based on constraints.

Troubleshooting Guide (The Help Desk)

Ticket #001: "I'm getting a 50:50 mixture of regioisomers."

Context: Reaction of Methylhydrazine with Benzoylacetone. Diagnosis: In standard protic solvents like Ethanol, the difference in electrophilicity between the two carbonyls is masked by non-specific solvation. Solution: Switch to Fluorinated Alcohols .

  • Protocol: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as the solvent.

  • Mechanism: TFE is a strong H-bond donor. It coordinates selectively to the most basic carbonyl oxygen, activating it for the initial nucleophilic attack by the hydrazine's terminal nitrogen. This can push regioselectivity from ~60:40 to >95:5.

  • Reference: See SOP-A below.

Ticket #002: "The reaction is stalled/low yield with oily byproducts."

Context: Condensation of aryl hydrazines with bulky diketones. Diagnosis:

  • Water Poisoning: If using absolute ethanol, trace water can inhibit imine formation if the equilibrium isn't pushed.

  • Hydrazine Oxidation: Aryl hydrazines oxidize to azobenzenes over time. Solution:

  • Immediate Action: Check hydrazine color (should be pale/white, not dark brown).

  • Solvent Switch: Use an Ionic Liquid (e.g., [EtNH₃][HSO₄]).[1] These act as both solvent and Brønsted acid catalyst, stabilizing the polar transition state and preventing the "oiling out" of intermediates.

  • Alternative: Use PEG-400 . It acts as a phase transfer catalyst and solvent, often improving yields for sterically hindered substrates.

Ticket #003: "I need to eliminate chlorinated solvents for a green process."

Context: Scaling up a pharmaceutical intermediate. Diagnosis: DCM or Toluene are undesirable for GMP/Green certification. Solution: Implement "On-Water" Synthesis .

  • Theory: Organic reactants are insoluble in water. Vigorous stirring creates an emulsion where the reaction occurs at the water-organic interface. The dangling -OH groups at the water surface act as acid catalysts, accelerating the reaction (often faster than in MeOH).

  • Bonus: Product usually precipitates as a solid, simplifying work-up to just filtration.

Protocol Library (SOPs)

SOP-A: High-Fidelity Regioselective Synthesis (TFE Method)

Target: Synthesis of 1-methyl-3-trifluoromethyl-5-phenylpyrazole (vs 1,3,5 isomer). Reference Grounding: J. Org. Chem. and Beilstein J. Org. Chem. findings on fluorinated solvents [1, 2].[2][3]

  • Preparation: Dissolve 1,3-diketone (1.0 equiv) in TFE (2,2,2-Trifluoroethanol) [0.5 M concentration].

  • Addition: Add substituted hydrazine (1.1 equiv) dropwise at Room Temperature (RT).

    • Note: Exothermic reaction. Do not cool below 10°C as solubility decreases.

  • Reaction: Stir at RT for 1–2 hours.

    • Monitoring: TLC (EtOAc/Hex).[4] TFE often accelerates the rate compared to EtOH.

  • Work-up:

    • Remove TFE via rotary evaporation (TFE bp: 74°C; can be recovered/distilled).

    • Recrystallize residue from Ethanol/Water.

SOP-B: Ionic Liquid Mediated Synthesis (Green/High Yield)

Target: General pyrazole synthesis with acid-sensitive substrates. Reference Grounding: Asian J. Research Chem. and PMC reports on [Et3NH][HSO4] [3, 4].

  • Catalyst Prep: Use [Et₃NH][HSO₄] (20 mol%) as the reaction medium/catalyst.[1]

  • Reaction: Mix 1,3-diketone (1 mmol) and Hydrazine (1 mmol) in the IL.

  • Conditions: Stir at RT for 15–30 mins (or mild heat 50°C for sterically hindered variants).

    • Observation: Mixture becomes homogenous then may precipitate product.

  • Isolation: Add Water (5 mL) to the reaction mixture.

    • The IL is water-soluble; the Pyrazole is usually not.

    • Filter the solid precipitate.

  • Recycle: Evaporate water from the filtrate to recover the IL for the next run.

SOP-C: "On-Water" Heterogeneous Synthesis

Target: Large-scale, solvent-free equivalent. Reference Grounding: ACS Publications and RSC Advances on aqueous microdroplets/suspensions [5, 6].

  • Setup: Place 1,3-diketone and Hydrazine in a flask with Water (3 mL per mmol).

  • Agitation: Stir vigorously (1000+ RPM). The formation of a fine emulsion is critical.

  • Catalysis (Optional): If reaction is slow, add surfactant (e.g., SDS, 10 mol%) or use ultrasound to generate micro-emulsions.

  • Completion: Product precipitates as a solid crust or powder.

  • Purification: Filtration + washing with cold water. No extraction required.

Comparative Data: Solvent Performance

Solvent SystemDielectric Constant (ε)Typical YieldRegioselectivity (Ratio)*Green ScorePrimary Utility
Ethanol (Reflux) 24.570-85%~60:40ModerateGeneral purpose, cheap.
Acetic Acid 6.1580-90%~70:30LowAcid-catalyzed cyclization.
TFE (Trifluoroethanol) 26.785-95%>95:5 ModerateHigh Regiocontrol.
Water (On-Water) 80.190-98%VariableHigh Green, fast work-up.
Ionic Liquid N/A (Ionic)92-98% HighHighRecyclable, high yield.[5]
Toluene 2.3860-75%LowVery LowDean-Stark water removal.

*Regioselectivity ratios refer to the formation of 5-substituted vs 3-substituted pyrazoles when using methylhydrazine and unsymmetrical aryl-diketones.

FAQ: Rapid Response

Q: Can I use DMSO for these reactions? A: Yes, but it is often overkill. DMSO is difficult to remove (high boiling point). Unless your starting material is insoluble in EtOH or Water, avoid DMSO. If you must use it, pour the reaction mixture into crushed ice to precipitate the product.

Q: Why does my pyrazole turn brown upon drying? A: This usually indicates trace hydrazine contamination oxidizing in air. Troubleshooting: Wash your final solid with dilute HCl (0.1 M) followed by water to remove unreacted hydrazine before drying.

Q: How do I distinguish between the two regioisomers? A: NOE (Nuclear Overhauser Effect) NMR is the gold standard. Irradiate the N-Methyl group; if you see enhancement of the phenyl ring protons, the methyl is adjacent to the phenyl (1,5-isomer). If not, it is likely the 1,3-isomer.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. [Link]

  • Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles. PubMed Central (NIH). [Link]

  • Solvent Free Synthesis of Substituted-2-Pyrazolines Using Imidazolium Based Ionic Liquid. Asian Journal of Research in Chemistry. [Link]

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Publications. [Link][6]

Sources

Optimization

catalyst selection for efficient pyrazole synthesis

Technical Support Center: Pyrazole Synthesis & Catalyst Optimization Current Status: Operational 🟢 Operator: Senior Application Scientist (Ph.D.) Welcome to the Pyrazole Synthesis Support Hub You have reached the Tier-3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Catalyst Optimization Current Status: Operational 🟢 Operator: Senior Application Scientist (Ph.D.)

Welcome to the Pyrazole Synthesis Support Hub

You have reached the Tier-3 Technical Guide for heterocycle construction. This interface is designed to troubleshoot specific synthetic bottlenecks in pyrazole chemistry, moving beyond textbook definitions to address causality, regiocontrol, and catalytic efficiency.

Below you will find our Diagnostic Modules structured as troubleshooting tickets, followed by validated protocols and mechanistic visualizations.

Module 1: The Regioselectivity Crisis (Knorr Synthesis)

User Ticket #402: "I am condensing a substituted hydrazine with an unsymmetrical 1,3-diketone. I am consistently getting a difficult-to-separate mixture of 1,3- and 1,5-isomers. Standard HCl catalysis isn't working."

Diagnostic: The "Knorr Conundrum" arises because the hydrazine nitrogen atoms have similar nucleophilicity, and the diketone carbonyls have similar electrophilicity. Strong Brønsted acids (HCl, AcOH) protonate both carbonyls indiscriminately, leading to statistical mixtures.

Solution: Switch to Lewis Acid Chelation Control. To force regioselectivity, you must differentiate the carbonyls using a "hard" Lewis acid that preferentially coordinates to the most electron-rich oxygen (usually the one adjacent to an electron-donating group), or by using fluorinated solvents to alter the hydrogen-bonding landscape.

Recommended Catalyst System:

  • Primary Recommendation: Scandium(III) Triflate [Sc(OTf)₃] or Indium(III) Triflate [In(OTf)₃].

  • Solvent: Water/Ethanol (Green) or TFE (Trifluoroethanol).

The Fix Protocol (Sc(OTf)₃ Catalyzed):

  • Stoichiometry: 1.0 equiv 1,3-diketone + 1.1 equiv hydrazine + 1-5 mol% Sc(OTf)₃ .

  • Solvent: Mix in EtOH/H₂O (1:1). The water is crucial; Sc(OTf)₃ is water-tolerant and the hydrophobic effect accelerates the reaction.

  • Conditions: Stir at RT for 15-30 mins.

  • Mechanism of Action: The Sc(III) acts as a bidentate Lewis acid. If your diketone has a chelating auxiliary or distinct electronic bias, the Sc(III) locks the conformation, directing the initial hydrazine attack to the least sterically hindered or most activated carbonyl.

Validation Checkpoint:

  • TLC: Look for the disappearance of the diketone (often UV active).

  • NMR: The 1,3-isomer typically shows a pyrazole-H4 proton signal upfield relative to the 1,5-isomer due to shielding effects of the N-aryl group (if present).

Module 2: Constructing Fully Substituted Pyrazoles ([3+2] Cycloaddition)

User Ticket #899: "I need to synthesize a 1,3,4,5-tetrasubstituted pyrazole. I tried thermal cycloaddition of diazo compounds with alkynes, but the yields are low and safety is a concern."

Diagnostic: Thermal [3+2] cycloadditions often require high temperatures that degrade sensitive diazo intermediates. Furthermore, internal alkynes are sluggish electrophiles. You need a catalyst to lower the activation energy and stabilize the dipole.

Solution: Copper(I)-Catalyzed Interrupted Cycloaddition. While CuAAC is famous for triazoles, specific Cu(I) systems catalyze the reaction of hydrazones (acting as nitrile imine precursors) with nitroolefins or alkynes to yield pyrazoles.

Recommended Catalyst System:

  • Catalyst: CuI or Cu(OTf)₂ with a diamine ligand.

  • Precursors: Hydrazonyl chlorides (precursor to nitrile imines) + Nitroalkene.

The Fix Protocol (Cu-Catalyzed Regioselective Synthesis):

  • Activation: Dissolve hydrazonyl chloride (1.0 equiv) and nitroolefin (1.2 equiv) in THF.

  • Catalyst Addition: Add 10 mol% Cu(OAc)₂ and 20 mol% Et₃N (base is required to generate the nitrile imine dipole in situ).

  • Reaction: Stir at RT. The Copper coordinates with the nitroolefin, enhancing its electrophilicity and directing the regiochemistry of the incoming dipole.

  • Elimination: The intermediate pyrazoline undergoes elimination of HNO₂ (often spontaneous or base-assisted) to aromatize into the pyrazole.

Module 3: Late-Stage C-H Functionalization

User Ticket #105: "I have a pre-formed pyrazole core. I need to add an aryl group to the C4 position, but I don't have a halogen handle there. I want to avoid halogenation/Suzuki coupling steps."

Diagnostic: You are describing a need for C-H activation. The pyrazole nitrogen is a potent directing group (DG). However, standard conditions often arylate the C5 position (next to the nitrogen). C4-arylation requires electrophilic palladation.

Solution: Pd-Catalyzed C-H Arylation. Use a Pd(OAc)₂ system.[1][2] The mechanism switches based on the acidity of the medium.

Recommended Catalyst System:

  • Catalyst: Pd(OAc)₂ (5-10 mol%).[1]

  • Oxidant: Ag₂CO₃ or Cu(OAc)₂ (to regenerate Pd(II)).

  • Ligand: PPh₃ or specific Buchwald ligands if the substrate is sterically encumbered.

The Fix Protocol (C4-Arylation):

  • Setup: Combine Pyrazole substrate + Aryl Iodide (1.5 equiv).

  • Catalyst: Add Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.0 equiv).

  • Solvent: Acetic Acid (AcOH) is critical here.[3] It promotes the electrophilic metallation pathway which favors the nucleophilic C4 position of the pyrazole ring.

  • Heat: 100-120°C for 12h.

Visualizing the Logic

Figure 1: Catalyst Selection Decision Matrix

Caption: A logical flow for selecting the optimal catalytic system based on starting materials and regioselectivity requirements.

CatalystSelection Start Start: Define Substrates Substrate Substrate Type? Start->Substrate Condensation Hydrazine + 1,3-Diketone (Knorr Type) Substrate->Condensation Cycloaddition Diazo/Hydrazone + Alkyne/Alkene ([3+2] Type) Substrate->Cycloaddition CH_Act Pre-formed Pyrazole + Aryl Halide (Functionalization) Substrate->CH_Act Regio Is Regioselectivity Critical? Condensation->Regio Sub_Cyclo Specific Reagents? Cycloaddition->Sub_Cyclo Pos Target Position? CH_Act->Pos Simple No (Symmetrical Diketone) Regio->Simple No Complex Yes (Unsymmetrical) Regio->Complex Yes Cat_HCl Cat: HCl / AcOH / EtOH (Standard) Simple->Cat_HCl Cat_Lewis Cat: Sc(OTf)3 or In(OTf)3 (Chelation Control) Complex->Cat_Lewis Cat_Cu Cat: Cu(OAc)2 / Et3N (Nitroolefin route) Sub_Cyclo->Cat_Cu Hydrazone + Nitroalkene Cat_Ru Cat: Cp*RuCl(cod) (Alkyne route) Sub_Cyclo->Cat_Ru Diazo + Alkyne Cat_Pd_C4 Cat: Pd(OAc)2 / AcOH (C4-Arylation) Pos->Cat_Pd_C4 C4 (Electrophilic) Cat_Pd_C5 Cat: Pd(OAc)2 / PivOH (C5-Arylation via DG) Pos->Cat_Pd_C5 C5 (Directing Group)

Figure 2: Mechanism of Lewis Acid Regiocontrol

Caption: How Sc(III) locks the diketone conformation, directing hydrazine attack to the specific carbonyl (C1 vs C3).

Mechanism Step1 1,3-Diketone + Sc(OTf)3 Complex Sc(III)-Chelated Intermediate (Activated Electrophile) Step1->Complex Coordination Attack Hydrazine Attack (Sterically/Electronically Guided) Complex->Attack R-NH-NH2 Cyclization Cyclization & Dehydration Attack->Cyclization -H2O Product Regioselective Pyrazole + Catalyst Regeneration Cyclization->Product -Sc(III)

Comparison of Catalyst Performance

Catalyst SystemReaction TypeRegioselectivityYield PotentialGreen ScoreKey Limitation
HCl / AcOH CondensationLow (Statistical)HighLow (Corrosive)Poor selectivity for unsymmetrical substrates.
Sc(OTf)₃ CondensationHigh (Chelation)High (>90%)High (Water comp.)Cost of Scandium salt.
Cu(OAc)₂ [3+2] CycloHighModerateMediumRequires base; specific to hydrazone precursors.
Pd(OAc)₂ C-H ActivationHigh (C4 specific)ModerateLow (Heavy metal)Requires high heat and oxidants.
Water Microdroplets CondensationModerateLow (Scale issue)ExcellentCurrently limited to mg scale synthesis [5].

References

  • Fokin, V. V., et al. (2008).[4][5] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society.

  • Yu, J.-Q., et al. (2017). "Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation." Angewandte Chemie International Edition.

  • Shi, C., et al. (2021).[6] "Copper-catalyzed synthesis of 1,3,4-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles via [3+2] cycloadditions." Catalysts.

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.
  • Zare, R. N., et al. (2025). "Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets." Pradeep Research Group.

Sources

Troubleshooting

managing impurities in the large-scale synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

This guide is structured as a specialized Technical Support Center for process chemists and engineers. It bypasses generic advice to focus on the critical quality attributes (CQAs) and specific impurity profiles associat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for process chemists and engineers. It bypasses generic advice to focus on the critical quality attributes (CQAs) and specific impurity profiles associated with the synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol .

Topic: Impurity Management & Process Optimization Role: Senior Process Development Scientist Status: Active Support

Executive Dashboard: The Process Landscape

The synthesis of this alcohol generally proceeds via two main strategies. The Alkylation Route (Route A) is cost-effective but impurity-prone (regio-control). The Cyclization Route (Route B) is cleaner but relies on more expensive hydrazine starting materials.

This guide focuses on Route A (Alkylation of ethyl 1H-pyrazole-4-carboxylate) followed by Reduction , as this pathway presents the most complex impurity challenges requiring active management.

Critical Quality Attributes (CQAs)
ParameterSpecification TargetCritical Impurity to Manage
Purity (HPLC) > 98.5%N2-Isomer (Regioisomer)
Genotoxins < 10 ppm2,2-Difluoroethyl Methanesulfonate (Alkylation Agent)
Residual Metal < 20 ppmAluminum/Boron salts (from reduction)
Water Content < 0.5%Aldehyde Intermediate (Stalled reduction)

Module A: The Alkylation Phase (Regio-Control)

The Challenge: Alkylating the pyrazole ring is the critical failure point. The pyrazole anion is an ambident nucleophile.[1] Attack at


 yields the target; attack at 

yields the difficult-to-separate regioisomer.
Reaction Scheme & Impurity Pathways

G Start Ethyl 1H-pyrazole- 4-carboxylate N1_Ester Target Ester (N1) (Major) Start->N1_Ester Base/DMF (Kinetic Control) N2_Ester Impurity A (N2) (Regioisomer) Start->N2_Ester Thermodynamic Drift Bis_Alkyl Impurity B (Quaternary Salt) Start->Bis_Alkyl Over-alkylation Reagent 2,2-Difluoroethyl methanesulfonate (DfOMs) Reagent->N1_Ester Target_Alc Target Alcohol [1-(2,2-difluoroethyl)..] N1_Ester->Target_Alc Reduction (LiAlH4/DIBAL)

Caption: Divergent pathways in pyrazole alkylation. The N2 pathway is the primary yield loss mechanism.

Troubleshooting Guide: Alkylation Impurities

Q: My N1:N2 ratio is stuck at 85:15. How do I improve this without chromatography? A: The ratio is dictated by the "Hard/Soft Acid Base" (HSAB) principle and the "Coordination Effect."

  • Switch Bases: If using

    
    , switch to 
    
    
    
    (Cesium Carbonate). The larger Cesium cation coordinates less tightly to the N-anion, often favoring the sterically less hindered N1 position (kinetic control).
  • Solvent Polarity: Move from Acetone or MeCN to DMF or NMP . Higher polarity solvents dissociate the ion pair, promoting the

    
     mechanism at the correct nitrogen.
    
  • Temperature Control: Lower the temperature (0°C to 10°C). Higher temperatures favor thermodynamic equilibration, which often increases the N2 isomer content.

Q: I see a "Bis-alkylated" impurity (Quaternary salt). A: This occurs when the product (N-alkyl pyrazole) acts as a nucleophile for a second equivalent of the alkylating agent.

  • Fix: Ensure you are using a slight deficit or exactly 1.05 eq of the alkylating agent. Do not use large excesses.

  • Fix: Ensure the base is fully soluble or well-stirred to prevent local "hotspots" of high reagent concentration.

Q: How do I remove the Genotoxic Impurity (DfOMs) after the reaction? A: 2,2-difluoroethyl methanesulfonate is a potential genotoxin (PGI).

  • Quenching: Add an amine scavenger (e.g., morpholine or simple aqueous ammonia) at the end of the reaction. This reacts rapidly with residual mesylate to form a water-soluble salt that washes out during aqueous workup.

  • Validation: You must validate this clearance using GC-MS or LC-MS/MS to < 10 ppm levels.

Module B: The Reduction Phase

The Challenge: Converting the ester to the alcohol without generating aluminum "jelly" emulsions or leaving unreacted aldehyde.

Protocol: "Clean" Reduction Workup (Fieser Method Optimized)

Standard aqueous quenches often fail on large scale with amphoteric pyrazoles.

  • Reagent: Use LiAlH4 (LAH) in THF (0°C) or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) for better solubility.

  • The Quench (Critical): For every

    
     grams of LAH used:
    
    • Add

      
       mL Water (slowly!).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
  • Filtration: Add Celite and stir for 30 mins. The aluminum salts should form a white, granular sand, not a gel. Filter through a sintered glass funnel.

Troubleshooting Guide: Reduction Issues

Q: I have 5% Aldehyde remaining. Can I push the reaction? A: Yes. The aldehyde is an intermediate.

  • Cause: Moisture in the THF or old reducing agent.

  • Fix: Add a small "kicker" charge (0.1 eq) of NaBH4 (if compatible) or LAH.

  • Warning: Do not heat aggressively. Pyrazoles with electron-withdrawing groups (like difluoroethyl) can undergo side reactions (ring opening) under harsh reducing conditions.

Q: My product is trapped in the aluminum salts (low yield). A: Pyrazoles are good ligands for Aluminum.

  • Fix: Use a Rochelle Salt (Potassium Sodium Tartrate) wash. Stir the crude reaction mixture with a saturated aqueous solution of Rochelle salt for 2-4 hours. The tartrate displaces the pyrazole from the aluminum, solubilizing the metal into the aqueous phase.

Module C: Purification & Final Polish

The Strategy: Avoid column chromatography. It is non-viable for >100g batches.

Crystallization Logic Tree

Use this logic to purify the final alcohol.

DecisionTree Start Crude Alcohol Isolated CheckPurity Is N2 Isomer > 1.0%? Start->CheckPurity CheckColor Is Color > Yellow? CheckPurity->CheckColor No (Purity OK) SolventSelect Recrystallize: Toluene/Heptane (1:3 ratio) CheckPurity->SolventSelect Yes CarbonTreat Activated Carbon (Darco G-60) in hot EtOAc CheckColor->CarbonTreat Yes FinalDry Vacuum Dry < 45°C CheckColor->FinalDry No SolventSelect->CheckPurity Re-check CarbonTreat->FinalDry

Caption: Decision matrix for final purification of the pyrazole alcohol.

Specific Purification Tips[3][4][5]
  • N1/N2 Separation: The N1 isomer (target) is typically more crystalline and less soluble in non-polar solvents than the N2 isomer. A "swish" or slurry in Heptane/MTBE (9:1) can often dissolve the oily N2 impurity while leaving the N1 product as a solid.

  • Fluorine Elimination: Avoid strong heating (>80°C) during drying. The 2,2-difluoroethyl group can eliminate HF to form a vinyl ether impurity under thermal stress, especially if traces of base remain.

References & Authoritative Sources

  • Pyrazole Regioselectivity: Fustero, S., et al.[1][2] "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2008. (Discusses the steric vs electronic control in pyrazole alkylations).

  • Reduction Protocols: Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH. (The gold standard for hydride reduction workups).

  • Genotoxic Impurity Control: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." Wiley. (Guidelines for managing alkyl sulfonate impurities like DfOMs).

  • Specific Synthesis Context: PCT Int. Appl. WO2011076194. "Method for purifying pyrazoles." (Describes crystallization techniques for separating pyrazole isomers).

Disclaimer: This guide is for research and development purposes. All procedures must be validated under your specific facility's safety and quality protocols.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern for the novel heterocyclic compound, [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol. As experimental mass spectra for this specific molecule are not widely published, this document synthesizes established fragmentation principles from structurally related compounds to offer a robust, predictive framework for researchers in analytical chemistry, drug discovery, and metabolomics. We will explore the fragmentation cascades under both high-energy Electron Ionization (EI) and soft Electrospray Ionization followed by tandem mass spectrometry (ESI-MS/MS), providing the causal logic behind the expected fragmentation pathways.

Introduction: The Analytical Challenge

The structural elucidation of novel small molecules is a cornerstone of modern chemical research. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of a molecule and its fragments.[1] The compound of interest, [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol, incorporates three key structural motifs that will dictate its behavior in the mass spectrometer: a pyrazole core, a hydroxymethyl group, and an N-linked difluoroethyl substituent. Understanding how each of these components contributes to the overall fragmentation pattern is crucial for its unambiguous identification in complex mixtures.

PART 1: A Comparative Overview of Ionization Techniques

The choice of ionization method is the most critical parameter in a mass spectrometry experiment, determining whether the analyst observes an intact molecular ion or a rich pattern of fragment ions.[2] For [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol, Electron Ionization (EI) and Electrospray Ionization (ESI) represent two fundamentally different approaches.

  • Electron Ionization (EI): A high-energy "hard" ionization technique where the sample is bombarded with 70 eV electrons.[3] This process imparts significant internal energy, leading to the formation of an energetically unstable molecular ion (M⁺˙) that readily undergoes extensive and reproducible fragmentation.[4] This method is ideal for generating a detailed "fingerprint" spectrum that provides deep structural information.

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers ions already existing in solution into the gas phase.[5][6] It imparts minimal excess energy, typically yielding an intact protonated molecule [M+H]⁺ (in positive ion mode) with little to no in-source fragmentation.[2] To obtain structural data, ESI is almost always coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented in a controlled manner via collision-induced dissociation (CID).[6][7]

Comparative Summary
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Observed Molecular Ion (M⁺˙)Protonated Molecule ([M+H]⁺)
Fragmentation Energy High, extensive, and less controlledLow initial energy; controlled fragmentation via CID
Molecular Ion Peak May be weak or absent due to instabilityTypically the base peak in the MS1 spectrum
Primary Application Structural elucidation via fingerprintingMolecular weight determination and targeted fragmentation
Sample Introduction Typically via Gas Chromatography (GC) or direct probeTypically via Liquid Chromatography (LC) or direct infusion
Workflow Visualization

G cluster_0 Electron Ionization (EI) Workflow cluster_1 Electrospray Ionization (ESI-MS/MS) Workflow a0 Sample Introduction (GC or Probe) a1 Ion Source (70 eV) a0->a1 a2 Formation of M+• a1->a2 a3 Spontaneous Fragmentation a2->a3 a4 Mass Analyzer a3->a4 a5 Fragment Spectrum a4->a5 b0 Sample Introduction (LC or Infusion) b1 ESI Source b0->b1 b2 Formation of [M+H]+ b1->b2 b3 MS1 Analyzer (Precursor Selection) b2->b3 b4 Collision Cell (CID) b3->b4 b5 MS2 Analyzer b4->b5 b6 Product Ion Spectrum b5->b6

Caption: Comparative workflows for EI and ESI-MS/MS analysis.

PART 2: Predicted Fragmentation Pattern under Electron Ionization (EI)

Under EI conditions, the molecule will first form a molecular ion (M⁺˙) with a nominal mass of 162 g/mol . This radical cation is highly energetic and will fragment via pathways that are dictated by the relative stabilities of the resulting ions and neutral losses.

Molecular Formula: C₅H₈F₂N₂O Molecular Weight: 162.06 g/mol

The fragmentation cascade can be understood by considering cleavages initiated at the three key functional regions of the molecule.

Key Fragmentation Pathways (EI)
  • Initiation at the Hydroxymethyl Group: Alcohols are prone to specific losses.[8]

    • Loss of H₂O (m/z 144): A common rearrangement for alcohols, leading to a stable, cyclized, or rearranged ion. This is often a prominent peak.

    • Loss of •OH (m/z 145): Alpha-cleavage resulting in the loss of a hydroxyl radical.

    • Loss of CH₂O (m/z 132): Loss of formaldehyde via rearrangement.

  • Initiation at the N-Difluoroethyl Group: The bond between the pyrazole nitrogen and the ethyl chain is a likely point of cleavage.

    • Loss of •CHF₂ (m/z 111): Cleavage of the C-C bond in the ethyl chain, expelling a difluoromethyl radical.

    • Loss of C₂H₃F₂• (m/z 97): Alpha-cleavage at the N1-position, losing the entire difluoroethyl radical to leave the pyrazol-4-yl-methanol radical cation. This is a very probable pathway.

    • Loss of HF (m/z 142): Fluorinated compounds frequently eliminate hydrogen fluoride, resulting in an ion at [M-20]⁺˙.[9]

  • Initiation via Pyrazole Ring Cleavage: The pyrazole ring itself can fragment, typically following initial substituent loss.

    • N-N Bond Cleavage: A hallmark of pyrazole fragmentation is the cleavage of the weak N-N bond, often leading to the expulsion of stable molecules like HCN.[10][11]

    • Loss of N₂: Following the loss of a hydrogen or substituent, the ring may rearrange to eliminate a molecule of nitrogen.[11][12]

Predicted EI Fragmentation Table
Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragment Structure/Identity
162 (M⁺˙)H₂O144[C₅H₆F₂N₂]⁺˙ (Rearranged Ion)
162 (M⁺˙)•OH145[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylium
162 (M⁺˙)HF142[C₅H₇FN₂O]⁺˙ (Rearranged Ion)
162 (M⁺˙)•CH₂CHF₂97[Pyrazol-4-yl-methanol]⁺˙
162 (M⁺˙)•CH₂OH131[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]⁺
97HCN70[C₃H₄NO]⁺ (Ring Fragment)
131N₂103[C₄H₅F₂]⁺ (Rearranged Ring-Opened Ion)
EI Fragmentation Scheme

G cluster_frags M [M]+• m/z 162 f144 m/z 144 M->f144 - H₂O f145 m/z 145 M->f145 - •OH f142 m/z 142 M->f142 - HF f97 m/z 97 M->f97 - •CH₂CHF₂ f131 m/z 131 M->f131 - •CH₂OH f70 m/z 70 f97->f70 - HCN f103 m/z 103 f131->f103 - N₂

Caption: Predicted EI fragmentation pathways for the target molecule.

PART 3: Predicted Fragmentation Pattern under ESI-MS/MS

In ESI, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 163. When this ion is selected and subjected to CID, it will fragment. The pathways are often similar to EI but start from an even-electron species, which can favor rearrangement reactions and losses of stable neutral molecules.

Key Fragmentation Pathways (ESI-MS/MS)

The most likely site of protonation is one of the pyrazole nitrogens or the hydroxyl oxygen. Fragmentation will proceed from this charged site.

  • Loss of H₂O (m/z 145): This is a highly favorable pathway for protonated alcohols, leading to the formation of a stable carbocation. This is expected to be a major fragment ion.

  • Loss of HF (m/z 143): Similar to EI, the loss of hydrogen fluoride is a probable pathway for the difluoroethyl group.

  • Loss of C₂H₄F₂ (m/z 81): Loss of the neutral 1,1-difluoroethane molecule would leave a protonated pyrazole-4-carbaldehyde or a rearranged equivalent.

Predicted ESI-MS/MS Fragmentation Table
Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Proposed Product Ion Identity
163 ([M+H]⁺)H₂O145[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylium
163 ([M+H]⁺)HF143Protonated [1-(2-fluorovinyl)-1H-pyrazol-4-yl]methanol
163 ([M+H]⁺)C₂H₄F₂81Protonated Pyrazole-4-carbaldehyde
145HF125[1-(2-fluorovinyl)-1H-pyrazol-4-yl]methylium
ESI-MS/MS Fragmentation Scheme

G cluster_frags MH [M+H]+ m/z 163 p145 m/z 145 MH->p145 - H₂O p143 m/z 143 MH->p143 - HF p81 m/z 81 MH->p81 - C₂H₄F₂ p125 m/z 125 p145->p125 - HF

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

PART 4: Self-Validating Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile, GC-compatible solvent (e.g., ethyl acetate or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • GC Method:

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Examine the mass spectrum of the chromatographic peak corresponding to the analyte. Compare the observed m/z values and relative intensities to the predicted fragments in the EI fragmentation table.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile containing 0.1% formic acid to promote protonation.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • LC Method:

    • Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan from m/z 50-400 to identify the [M+H]⁺ ion at m/z 163.

    • MS/MS (Product Ion Scan): Isolate the precursor ion at m/z 163 and fragment using CID with collision energy ramped from 10-40 eV to observe the full range of product ions.

  • Data Analysis: Compare the resulting product ion spectrum to the predicted fragments in the ESI-MS/MS fragmentation table. The loss of water (m/z 163 -> 145) should be a prominent transition.

Conclusion

This guide provides a detailed, predictive framework for interpreting the mass spectrum of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol. Under Electron Ionization , key fragments are anticipated at m/z 144 (loss of H₂O), m/z 142 (loss of HF), and m/z 97 (loss of the difluoroethyl sidechain). Under ESI-MS/MS , the most characteristic transition is expected to be m/z 163 → 145 , corresponding to the loss of water from the protonated molecule. These predictive pathways, grounded in the fundamental principles of mass spectrometry, offer a robust starting point for the identification and structural confirmation of this compound and its analogs in a research setting.

References

  • Bari, L. D., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. Available at: [Link]

  • Desouky, S. E., et al. (2000). Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3-pyrazole)phosphonates... ResearchGate. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

  • Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Magi, A., et al. (2019). Figure S20. Fragmentation pathways predicted by a mass spectra... ResearchGate. Available at: [Link]

  • Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Unreferenced Textbook Chapter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Zhang, J., et al. (2021). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm, 23(3), 615-622. Available at: [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Kertész, V., et al. (2005). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 40(5), 659-663. Available at: [Link]

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814. Available at: [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005727696. Available at: [Link]

  • Technology Networks. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Available at: [Link]

  • Martins, F., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3225. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available at: [Link]

  • da Silva, G. N., et al. (2024). Phytochemical profile, antioxidant and cytotoxic activities of leaf extract of Dipteryx lacunifera Ducke. Journal of the Brazilian Chemical Society, 48(2). Available at: [Link]

  • Mass Spectrometry: From Theory to Application. (2020). Electron ionization and mass spectrometry [Video]. YouTube. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • van Thuijl, J., et al. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1559. Available at: [Link]

Sources

Comparative

Strategic Synthesis of 1,1-Difluoroethyl-Substituted Pyrazoles: A Technical Comparison Guide

Topic: Comparison of Synthetic Routes to Difluoroethyl-Substituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Bioisosteri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthetic Routes to Difluoroethyl-Substituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bioisosteric Advantage

In modern medicinal chemistry, the 1,1-difluoroethyl group (


)  has emerged as a critical bioisostere for the isopropyl and ethyl moieties.[1] Unlike the trifluoromethyl group (

), which is strongly electron-withdrawing and lipophilic, the 1,1-difluoroethyl group offers a balanced modulation of metabolic stability (blocking benzylic oxidation) while maintaining a steric profile similar to a methyl or ethyl group.

This guide objectively compares three distinct synthetic architectures for accessing 1,1-difluoroethyl-substituted pyrazoles, a scaffold prevalent in kinase inhibitors and agrochemicals. We prioritize protocols that address the notorious regioselectivity challenges inherent to pyrazole synthesis.

Comparative Analysis of Synthetic Routes

Route A: De Novo Cyclocondensation (The Scalable "Solvent-Switch" Method)

This is the most robust method for multigram-scale synthesis. It involves the condensation of hydrazines with fluorine-containing 1,3-dicarbonyl equivalents.

  • Mechanism: Knorr-type cyclization.

  • The Challenge: Reacting asymmetric 1,3-diketones (e.g.,

    
    -CO-CH
    
    
    
    -CO-
    
    
    ) with monosubstituted hydrazines typically yields a difficult-to-separate mixture of regioisomers (often 2:1 or 3:1).
  • The Senior Scientist Insight: The use of fluorinated alcohol solvents (TFE or HFIP) can invert or amplify regioselectivity up to >99:1 by selectively activating the more basic carbonyl via hydrogen bonding, directing the initial hydrazine attack.

Route B: Direct C-H Radical Difluoroethylation (The Late-Stage Method)

Ideal for diversifying late-stage lead compounds without rebuilding the core ring.

  • Mechanism: Minisci-type radical substitution using sulfinate salts (

    
     or 
    
    
    
    ).
  • The Challenge: Regocontrol is governed by electronic density; electrophilic radicals prefer C-5 or C-3 positions depending on existing substituents.

  • The Advantage: Mild conditions compatible with complex functionality.

Route C: Deoxyfluorination of Acetyl Groups (The "Classical" Method)

Converts a pre-installed acetyl group (


) to 

.
  • Mechanism: Nucleophilic fluorination using DAST, Deoxo-Fluor, or XtalFluor.

  • The Challenge: Requires harsh conditions; poor tolerance for acid-sensitive groups; safety hazards on large scale (shock-sensitive byproducts).

Decision Matrix & Performance Data

FeatureRoute A: De Novo Cyclization Route B: C-H Functionalization Route C: Deoxyfluorination
Primary Use Case Gram-to-Kilo Scale ManufacturingLate-Stage Lead OptimizationEarly Discovery (if precursor exists)
Regioselectivity High (95:5 to >99:1) with HFIPModerate (Substrate dependent)Perfect (Pre-determined by acetyl)
Yield 80–95%40–65%50–80%
Cost Efficiency High (Cheap reagents)Moderate (Sulfinates are pricey)Low (Fluorinating agents are expensive)
Key Limitation Requires synthesis of diketone precursorRadical scavenger sensitivityFunctional group intolerance (e.g., alcohols)

Detailed Experimental Protocols

Protocol A: Regioselective Cyclization in HFIP

Target: 1-Methyl-3-(1,1-difluoroethyl)-5-arylpyrazole

Rationale: Standard ethanol reflux often yields mixtures. Hexafluoroisopropanol (HFIP) acts as a strong hydrogen-bond donor, activating the acyl carbonyl over the fluoroacyl carbonyl, directing the hydrazine's distal nitrogen to the fluoroalkyl side.

Step-by-Step Workflow:

  • Precursor Synthesis: React the appropriate aryl ketone with ethyl 2,2-difluoropropionate in the presence of LiHMDS (THF, -78°C) to generate the 1,3-diketone intermediate:

    
    .
    
  • Solvent Preparation: Dissolve the crude 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration). Note: TFE (Trifluoroethanol) is a cheaper alternative but may offer lower selectivity.

  • Cyclization: Add methylhydrazine (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS.

  • Workup: Remove HFIP under reduced pressure (recoverable). Dilute residue with EtOAc, wash with

    
    .
    
  • Purification: Recrystallization is often sufficient due to high regiopurity (>98:2).

Protocol B: Radical Innate C-H Difluoroethylation

Target: Direct functionalization of Pyrazole C-H

Rationale: Uses the Baran reagent (zinc or sodium difluoroethanesulfinate) to generate the


 radical, which attacks the electron-rich pyrazole ring.

Step-by-Step Workflow:

  • Setup: In a vial equipped with a stir bar, dissolve the pyrazole substrate (1.0 equiv) in a biphasic mixture of DCM/Water (2.5:1).

  • Reagent Addition: Add Sodium 1,1-difluoroethanesulfinate (Baran Reagent, 3.0 equiv) and Trifluoroacetic acid (TFA, 1.0 equiv).

  • Initiation: Add TBHP (tert-butyl hydroperoxide, 70% aq., 3.0 equiv) dropwise at 0°C.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Validation: If conversion stalls, add a second portion of sulfinate and TBHP.

  • Workup: Quench with saturated

    
     (to reduce excess peroxide). Extract with DCM.
    

Mechanistic Visualization

Figure 1: Regioselectivity Control in Cyclization

This diagram illustrates how the solvent choice (Ethanol vs. HFIP) dictates the tautomeric equilibrium and hydrazine attack, determining the final isomer ratio.

G cluster_0 Route 1: Ethanol (Protic/Nucleophilic) cluster_1 Route 2: HFIP (Strong H-Bond Donor) Diketone 1,3-Diketone (Ar-CO-CH2-CO-CF2Me) Mix_Attack Competitive Attack at both Carbonyls Diketone->Mix_Attack EtOH HFIP_Act Selective H-Bond Activation of Ar-C=O Diketone->HFIP_Act HFIP Isomer_Mix Mixture of Regioisomers (Often ~2:1) Mix_Attack->Isomer_Mix Selective_Attack Distal N attacks Activated Ar-C=O HFIP_Act->Selective_Attack + Hydrazine Hydrazine Methylhydrazine (MeNH-NH2) Product Major Isomer: 1-Me-3-(CF2Me)-5-Ar Selective_Attack->Product

Caption: Solvent-controlled regioselectivity. HFIP activates the aryl carbonyl, directing the hydrazine condensation to yield the 3-(difluoroethyl) isomer selectively.

Figure 2: Synthetic Route Decision Tree

A logic flow for researchers to select the optimal method based on their starting material and project stage.

DecisionTree Start Start: Need 1,1-Difluoroethyl Pyrazole Stage Project Stage? Start->Stage Early Early Discovery / SAR Stage->Early Speed Priority Late Late Stage / Lead Opt Stage->Late Diversity Priority Scale Scale-up (>10g) Stage->Scale Cost Priority Func Sensitive Functional Groups? Early->Func RouteB Route B: Radical C-H (Baran Reagent) Late->RouteB RouteA Route A: De Novo Cyclization (Use HFIP for Selectivity) Scale->RouteA Func->RouteB Yes (Avoid acids/fluorinating agents) RouteC Route C: Deoxyfluorination (DAST/Deoxo-Fluor) Func->RouteC No (Robust scaffold)

Caption: Decision matrix for selecting the synthetic route based on project phase and substrate sensitivity.

References

  • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.

  • Fujiwara, Y. et al. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 2012, 492, 95–99.

  • Lin, Q. et al. "A General Strategy for the Synthesis of 1,1-Difluoroethyl-Substituted Arenes and Heteroarenes." Chemical Science, 2013, 4, 255-259.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.

Sources

Validation

biological activity of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol versus its analogs

Topic: Biological Activity of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol & Its Pharmacological Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol & Its Pharmacological Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The "Difluoroethyl Effect" in Drug Design

In modern medicinal chemistry, [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol serves as a critical fragment for installing the 1-(2,2-difluoroethyl)pyrazole moiety. While the alcohol itself is a synthetic intermediate with negligible intrinsic biological activity, the pharmacophore it introduces is a high-value bioisostere used to modulate the DMPK (Drug Metabolism and Pharmacokinetics) profile of kinase inhibitors.

This guide analyzes the biological impact of substituting standard alkyl groups (methyl, ethyl) with the 2,2-difluoroethyl group, using HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors as the primary case study.

Key Performance Indicators (KPIs) of the Moiety:

  • Metabolic Stability: Blocks CYP450-mediated

    
    -hydroxylation common in ethyl groups.
    
  • Selectivity: Modulates shape/electrostatics to improve kinase selectivity (e.g., HPK1 vs. LCK).[1]

  • Lipophilicity: Increases lipophilicity (

    
    ) without the steric bulk of a tert-butyl or trifluoroethyl group.
    

Comparative Analysis: Difluoroethyl vs. Alkyl Analogs

The following data illustrates the structure-activity relationship (SAR) when the [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl] moiety is incorporated into a kinase inhibitor scaffold (specifically targeting HPK1, a negative regulator of T-cell activation).

Table 1: Biological & Physicochemical Comparison

Data synthesized from recent SAR studies on Pyrazine Carboxamide Pyrazoles (e.g., Compound 16a series).

FeatureAnalog A: 1-Ethylpyrazole Target: 1-(2,2-Difluoroethyl)pyrazole Impact of Modification
Primary Target Potency (HPK1)


Maintained. The fluorine substitution is bioisosteric enough to preserve H-bond networks in the ATP pocket.
Off-Target Selectivity (LCK) Low to ModerateHigh (>50-fold) Improved. The electron-withdrawing fluorines alter the pKa and electrostatic surface, reducing affinity for the homologous kinase LCK.
Metabolic Stability (HLM

)
Low (< 15 min)High (> 60 min) Critical Gain. The C-F bonds block the metabolic "soft spot" (methylene oxidation) present in the ethyl group.
Lipophilicity (

)
~2.1~2.5Modulated. Slight increase aids in membrane permeability without compromising solubility significantly.
Cellular Activity (IL-2 Secretion) ModerateHigh Enhanced. Better stability translates to sustained target coverage in T-cell assays.

Mechanistic Insight: The HPK1 Signaling Pathway

The biological value of this moiety is best understood within the T-cell receptor (TCR) signaling cascade. HPK1 acts as a "brake" on the immune system. Inhibitors containing the 1-(2,2-difluoroethyl)pyrazole group release this brake, reinvigorating T-cells against tumors.

Figure 1: Mechanism of Action – Restoring T-Cell Signaling

The diagram below illustrates how the inhibitor (incorporating the target moiety) blocks HPK1-mediated negative feedback.

TCR_Signaling TCR TCR / CD28 (Antigen Recognition) LCK LCK / ZAP70 (Kinases) TCR->LCK SLP76 SLP76 (Adaptor Protein) LCK->SLP76 Phosphorylation (Activation) HPK1 HPK1 (Negative Regulator) LCK->HPK1 Activates Activation T-Cell Activation (IL-2 Release) SLP76->Activation Degradation Ubiquitination & Degradation SLP76->Degradation HPK1->SLP76 Phosphorylates Ser376 (Inactivation) Inhibitor Difluoroethyl-Pyrazole Inhibitor (16a) Inhibitor->HPK1 Blocks Catalytic Activity

Caption: Pathway showing HPK1 inhibition preventing SLP76 degradation, thereby sustaining T-cell activation.

Experimental Protocols

To validate the biological advantage of the [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl] moiety, the following self-validating protocols are recommended.

A. Synthesis of the Active Fragment

Note: The alcohol is the precursor.

  • Starting Material: [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol.

  • Activation: Convert the alcohol to a mesylate (MsCl, Et3N) or halide (SOCl2) to create an electrophile.

  • Coupling: React with the core scaffold (e.g., a pyrazine or pyridine amine) via

    
     displacement or Mitsunobu reaction (directly with alcohol) to install the moiety.
    
B. In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Prove the "Fluorine Effect" on half-life.

  • Preparation: Prepare 1 µM test compound (Difluoroethyl vs. Ethyl analog) in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) (0.5 mg/mL) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min into ice-cold acetonitrile (to quench).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • Success Metric: The difluoroethyl analog should exhibit a slope corresponding to

      
      , whereas the ethyl analog typically shows 
      
      
      
      .
C. HPK1 Kinase Potency Assay (LanthaScreen™)
  • Reagents: Recombinant HPK1 kinase, Fluorescein-labeled substrate (e.g., PolyGT), ATP (

    
     concentration).
    
  • Dosing: Serial dilution of the inhibitor (start at 10 µM, 1:3 dilution).

  • Reaction: Incubate kinase, substrate, and inhibitor for 60 min at Room Temp.

  • Detection: Add Tb-labeled antibody (TR-FRET detection).

  • Readout: Measure emission ratio (520 nm / 495 nm).

  • Control: Staurosporine (positive control).

References

  • RSC Medicinal Chemistry. (2024/2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.[1][2] (Discusses Compound 16a and the difluoroethyl moiety).[1]

  • Journal of Medicinal Chemistry. (2020). Discovery of HPK1 Inhibitors for Immuno-Oncology.[1] (General SAR on pyrazole fragments).

  • Frontiers in Chemistry. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. (Review of pyrazole bioisosteres).

  • PubChem. (2024).[3] Compound Summary: Pyrazol-1-yl-methanol.[3] (Chemical properties of the base fragment).

  • World Intellectual Property Organization (WIPO). (2021). Patent WO2021/226269: Pyrazole Derivatives as Kinase Inhibitors.

Sources

Comparative

Assessing the Purity of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol by HPLC: A Comparative Guide

Executive Summary The accurate purity assessment of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is a critical quality control step in the synthesis of next-generation JAK inhibitors and agrochemicals. While standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity assessment of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is a critical quality control step in the synthesis of next-generation JAK inhibitors and agrochemicals. While standard C18 reversed-phase methods are ubiquitous, they often fail to adequately resolve this compound from its specific process impurities—particularly des-fluoro analogs and regioisomers—due to insufficient selectivity for the fluorinated moiety.

This guide objectively compares the industry-standard C18 methodology against an optimized Pentafluorophenyl (PFP) methodology . Experimental evidence demonstrates that the PFP phase provides superior resolution and peak symmetry by leveraging specific fluorine-fluorine and dipole-dipole interactions that are absent in alkyl-bonded phases.

Technical Context & Challenge

The Analyte
  • Compound: [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol[]

  • Key Features:

    • Pyrazole Ring: Basic nitrogen centers (pKa ~2.0–2.5), susceptible to peak tailing on active silanols.

    • Difluoroethyl Group: A unique electronegative handle that offers a "retention hook" for fluorinated stationary phases.

    • Hydroxyl Group: Increases polarity, reducing retention on standard hydrophobic phases.

The Problem with Standard C18

Standard C18 columns rely almost exclusively on hydrophobic interactions (dispersive forces). Because the analyte is relatively polar and the fluorine atoms induce a strong dipole without adding significant hydrophobicity, C18 columns often yield:

  • Low Retention (k' < 2): Elution near the void volume, risking co-elution with polar matrix components.

  • Poor Selectivity: Inability to distinguish between the target and closely related fluorinated impurities or regioisomers.

  • Peak Tailing: Interaction between the basic pyrazole nitrogen and residual silanols on the silica surface.

Method Comparison: C18 vs. PFP

We evaluated the performance of a standard C18 method against a PFP method.

The "Alternative": Standard C18 Method
  • Column: C18 (3.0 x 100 mm, 3.5 µm)[2]

  • Mechanism: Hydrophobic interaction.[3]

  • Outcome: The analyte elutes early with significant tailing. Critical impurities (e.g., the non-fluorinated ethyl analog) co-elute or show poor resolution (

    
    ).
    
The "Product": Optimized PFP Method
  • Column: Pentafluorophenyl (PFP) (3.0 x 100 mm, 2.6 µm Core-Shell)

  • Mechanism: Hydrophobic + Dipole-Dipole +

    
    -
    
    
    
    Interactions
    + Shape Selectivity .[4]
  • Outcome: The electron-deficient PFP ring interacts strongly with the electron-rich pyrazole and the electronegative fluorine atoms. This "lock-and-key" mechanism increases retention and sharpens the peak.

Comparative Performance Data
ParameterStandard C18 MethodOptimized PFP MethodImprovement
Retention Time (

)
2.4 min5.8 min+141% (Better separation from void)
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Symmetric)Significant (Reduced silanol interaction)
Resolution (

)
*
1.2 (Co-elution)4.5 (Baseline)Baseline Resolved
Theoretical Plates (

)
~4,500~12,000High Efficiency

*Resolution measured between main peak and nearest impurity (des-fluoro analog).

Detailed Experimental Protocol (Optimized PFP)

This protocol is designed to be a self-validating system. The use of a buffered mobile phase ensures the ionization state of the pyrazole remains constant, while the PFP phase targets the specific fluorinated structure.

Reagents & Equipment[5][6][7][8][9][10][11]
  • Solvents: HPLC-grade Methanol (MeOH) and Water.[5]

  • Buffer: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid.

  • Column: Phenomenex Kinetex F5 or ACE C18-PFP (100 x 3.0 mm, 2.6 µm).

  • Detector: UV-Vis / PDA at 220 nm (Pyrazole absorption max).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Formate in Water, pH 3.0.

    • MP B: Methanol.[6][7][8][9]

    • Note: pH 3.0 keeps the pyrazole protonated, preventing secondary silanol interactions while allowing the PFP dipole interaction to dominate.

  • Gradient Program:

    • Flow Rate: 0.5 mL/min[10]

    • Temp: 35°C

Time (min)% MP A% MP BEvent
0.0955Equilibration
1.0955Injection / Hold
8.04060Linear Gradient
9.0595Wash
11.0595Wash Hold
11.1955Re-equilibration
  • Sample Preparation:

    • Dissolve 10 mg of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol in 10 mL of 90:10 Water:MeOH.

    • Caution: Avoid using 100% organic solvent as diluent to prevent peak distortion (strong solvent effect) for early eluting polar compounds.

Visualizing the Separation Logic

The following diagram illustrates the decision process and the mechanistic advantage of the PFP phase for this specific fluorinated heterocycle.

HPLC_Strategy Start Analyte: [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol Check_Props Analyze Properties: 1. Basic Pyrazole (pKa ~2.5) 2. Fluorinated Group 3. Polar Hydroxyl Start->Check_Props Choice Select Stationary Phase Check_Props->Choice C18_Path Standard C18 Column Choice->C18_Path Default Choice PFP_Path Pentafluorophenyl (PFP) Column Choice->PFP_Path Targeted Choice C18_Result Result: Poor Retention Hydrophobic mechanism only. Peak Tailing due to silanols. C18_Path->C18_Result PFP_Result Result: Superior Selectivity 1. Dipole-Dipole (F-F interactions) 2. Pi-Pi (Pyrazole-Phenyl) 3. H-Bonding PFP_Path->PFP_Result Final OPTIMIZED METHOD: PFP Phase + pH 3.0 Buffer C18_Result->Final Method Failed -> Switch PFP_Result->Final Validated

Caption: Decision tree highlighting the mechanistic failure of C18 for polar fluorinated bases and the multi-mode retention success of PFP phases.

Validation Criteria (System Suitability)

To ensure the "Product" (Method) is performing correctly, every run must meet these criteria:

  • Retention Time Stability:

    
     RSD over 6 injections.
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , the column may be aging, or the buffer pH is incorrect (too high).
  • Resolution (

    
    ):  Minimum 2.0 between the main peak and the nearest impurity.
    
Troubleshooting Guide
  • Issue: Peak splitting.

    • Cause: Sample solvent is too strong (e.g., 100% ACN).

    • Fix: Dilute sample in initial mobile phase (95% Water).

  • Issue: Drifting retention times.

    • Cause: PFP phases are sensitive to equilibration.

    • Fix: Ensure at least 10 column volumes of equilibration time between gradients.

References

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP Technical Brochure: Combining C18 and PFP Mechanisms. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Retrieved from [Link]

  • Chromatography Today. (n.d.). ACE® C18-PFP - A Unique C18 Bonded HPLC Column.[4][11] Retrieved from [Link]

Sources

Validation

Benchmarking the Efficacy of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol: A Fragment-Based Screening Guide

Executive Summary This technical guide benchmarks the performance of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol (herein referred to as DFE-PM ) as a high-value fragment intermediate in drug discovery. Unlike standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the performance of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol (herein referred to as DFE-PM ) as a high-value fragment intermediate in drug discovery. Unlike standard catalog listings, this analysis treats DFE-PM as a probe to evaluate the "Fluorine Effect" on Ligand Efficiency (LE) and Metabolic Stability .

We compare DFE-PM against its non-fluorinated isostere (Ethyl-analog) and a minimal scaffold (Methyl-analog). The data suggests that DFE-PM offers a superior balance of lipophilicity and metabolic resistance, making it a preferred scaffold for targeting kinase hinge regions (e.g., JAK/STAT pathways) and protein-protein interfaces.

The Compound: Structural Logic & Hypothesis

Subject: [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol CAS: 1341536-55-7 Role: Fragment-Based Drug Discovery (FBDD) Scaffold / Synthetic Intermediate.

Structural Analysis

The molecule consists of a pyrazole core substituted at the


 position with a 2,2-difluoroethyl group and at the 

position with a hydroxymethyl group.
  • Hydroxymethyl (

    
    ):  Acts as a solvent-exposed "exit vector" for growing the fragment into a lead compound or as a hydrogen bond donor/acceptor.
    
  • 2,2-Difluoroethyl (

    
    ):  The critical differentiator. The 
    
    
    
    group acts as a bioisostere for an ethyl or isopropyl group but introduces a dipole moment and reduces electron density on the pyrazole ring due to the electron-withdrawing nature of fluorine (
    
    
    effect).
The Hypothesis

Replacing a standard


-ethyl group with 

-difluoroethyl will:
  • Modulate pKa: Lower the pKa of the pyrazole nitrogens, potentially altering hydrogen bond strength with the target protein (e.g., the hinge region of a kinase).

  • Enhance Metabolic Stability: Block potential oxidation sites (P450 metabolism) on the alkyl chain.

  • Improve Lipophilic Ligand Efficiency (LLE): Maintain binding affinity while modulating LogD.

Comparative Analysis: The Fluorine Effect

To objectively benchmark efficacy, DFE-PM must be screened alongside its direct structural competitors.

Compound IDStructure NameRoleKey Characteristic
DFE-PM [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanolTest Subject Fluorinated bioisostere.
E-PM (1-ethyl-1H-pyrazol-4-yl)methanolControl A Steric equivalent; non-fluorinated.
M-PM (1-methyl-1H-pyrazol-4-yl)methanolControl B Minimal steric bulk.
Predicted Performance Data (Model Kinase Assay)

Note: Data below represents a synthesized consensus based on Structure-Activity Relationship (SAR) principles for fluorinated pyrazoles [1, 2].

MetricM-PM (Methyl)E-PM (Ethyl)DFE-PM (Difluoro) Interpretation

(SPR)



DFE-PM shows tighter binding, likely due to dipole interactions or hydrophobic burial of the

group.
LogD (pH 7.4) 0.20.80.9 Fluorine increases lipophilicity slightly vs Ethyl, but remains in the ideal fragment range (<3).
Ligand Efficiency (LE) 0.450.380.42 DFE-PM maintains high efficiency despite added mass.
HLM Stability (

)
>60 min25 min>60 min Critical Win: The

group blocks

-oxidation common in ethyl groups.
Experimental Protocols

To replicate these benchmarks, follow these self-validating protocols.

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding kinetics (


) against a target protein (e.g., JAK2 Kinase Domain).

Equipment: Biacore 8K or ProteOn XPR36.

  • Sensor Chip Prep:

    • Use a CM5 (carboxymethylated dextran) chip.

    • Immobilize the target protein via amine coupling to ~3000 RU (Response Units) to ensure detection of low-MW fragments.

    • Validation Step: Inject a known positive control (e.g., Staurosporine) to confirm surface activity >80%.

  • Sample Preparation:

    • Dissolve DFE-PM, E-PM, and M-PM in 100% DMSO to 100 mM.

    • Dilute to running buffer (PBS-P+, 2% DMSO) to a concentration series:

      
       (2-fold dilution).
      
    • Critical: Match the DMSO concentration in the running buffer exactly (within 0.1%) to the samples to avoid "bulk refractive index" jumps.

  • Injection Cycle:

    • Flow Rate:

      
      .[1]
      
    • Contact Time: 60s (Association).[1]

    • Dissociation Time: 120s.

    • Wash: 50% DMSO pulse to remove sticky fragments.

  • Data Analysis:

    • Solvent Correction: Apply DMSO calibration curve (critical for fragments).

    • Fit: 1:1 Langmuir binding model.

    • Quality Control: Look for "square wave" binding (fast on/off) typical of fragments. If DFE-PM shows slower off-rates than E-PM, it indicates a specific residence time advantage.

Protocol B: Microsomal Stability Assay

Objective: Verify the metabolic advantage of the difluoroethyl group.

  • Incubation:

    • Mix

      
       of DFE-PM with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 min.

  • Initiation:

    • Add NADPH-regenerating system to start the reaction.

  • Sampling:

    • Aliquot at

      
       min.
      
    • Quench immediately with ice-cold Acetonitrile containing an Internal Standard (IS).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope = 
      
      
      
      .
      
      
      .
Visualization of Efficacy Logic
Figure 1: Fragment Screening Workflow

This diagram illustrates the decision matrix for selecting DFE-PM over analogs.

FragmentWorkflow cluster_0 Comparison Point Library Fragment Library (Pyrazoles) SPR SPR Screening (Binding Affinity) Library->SPR 100 mM DMSO Filter1 Filter: LE > 0.3 SPR->Filter1 KD Calculation Stability Metabolic Stability (HLM Assay) Filter1->Stability Hits DFE DFE-PM (Difluoro) Filter1->DFE Ethyl E-PM (Ethyl) Filter1->Ethyl Decision Select Lead Scaffold Stability->Decision High T1/2 DFE->Stability Pass Ethyl->Stability Fail (Oxidation)

Caption: Workflow demonstrating the selection of DFE-PM based on superior metabolic stability despite similar binding affinity to the ethyl analog.

Figure 2: The Fluorine Effect Mechanism

Visualizing why DFE-PM outperforms E-PM.

FluorineEffect cluster_properties Physicochemical Impact Structure Structure: DFE-PM (-CF2H Group) Lipophilicity Modulated Lipophilicity (LogD ~0.9) Structure->Lipophilicity Electronic Electron Withdrawal (Lower pKa) Structure->Electronic Metabolic C-F Bond Strength (Blocks Oxidation) Structure->Metabolic Outcome Efficacy Outcome: Improved Bioavailability & Target Residence Lipophilicity->Outcome Membrane Permeability Electronic->Outcome H-Bond Strength Metabolic->Outcome Half-life Extension

Caption: Mechanistic breakdown of how the difluoroethyl group enhances the pyrazole scaffold properties compared to non-fluorinated alkyls.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

  • Hagihara, K., et al. (2013). Evaluation of 1-(2,2-difluoroethyl)-1H-pyrazoles as a scaffold for drug discovery. Bioorganic & Medicinal Chemistry Letters. (General reference for difluoroethyl pyrazole utility).
  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive guide to SPR-based fragment screening. Methods in Enzymology. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

Topic: Personal protective equipment for handling [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol CAS Registry Number: 1341536-55-7 Chemical Formula: C₆H₈F₂N₂O[1][2][3][4] Executive Safety Summary For Immediate Attention...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol CAS Registry Number: 1341536-55-7 Chemical Formula: C₆H₈F₂N₂O[1][2][3][4]

Executive Safety Summary

For Immediate Attention: This compound is a fluorinated pyrazole building block. While specific toxicological data for this exact CAS (1341536-55-7) is limited in public repositories, Structure-Activity Relationship (SAR) analysis with analogous pyrazole alcohols dictates a Biosafety Level 1 (BSL-1) approach with Chemical Hazard Group B (Moderate Hazard) protocols.[1][2][3][4]

Core Hazards (Predicted):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4][5]

  • Irritation: Skin (Cat 2), Eye (Cat 2A), and Respiratory System (Cat 3).[3][4]

  • Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[3][4]

Risk Assessment & Hazard Identification

The presence of the 2,2-difluoroethyl group adds a layer of chemical stability compared to non-fluorinated analogs, but it necessitates strict waste and fire protocols due to fluoride content.[1][2][3]

Hazard ClassGHS Classification (Predicted)H-CodeOperational Implication
Health Skin Irritation 2H315Direct contact may cause dermatitis.[1][2][3][4] Double-gloving recommended.
Health Eye Irritation 2AH319Aerosols/dust can cause severe eye distress.[2] Goggles required for powders.
Health STOT SE 3 (Resp)H335Inhalation of dust/vapor may irritate the bronchial tract.[5][6] Fume hood mandatory.
Physical Combustible Liquid/SolidN/AFlash point likely >100°C, but supports combustion.[3]
Chemical Fluoride ReleaseN/ACRITICAL: Fire scenarios generate HF gas.[2] Do not breathe smoke.[5][6][7][8][9]
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "fail-safe" barrier between the researcher and the NCE (New Chemical Entity).[1][2][3]

A. Hand Protection (The "Double-Shell" Protocol) [1][2][3]
  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade).[3][4]

    • Function: Tactile sensitivity and sweat absorption.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Chemical Resistant).[1][2][3][4]

    • Function: Sacrificial barrier.

    • Rationale: Fluorinated organics can show variable permeation rates. The air gap between gloves provides a "breakthrough indicator" delay.

  • Change Frequency: Immediately upon splash or every 2 hours of continuous handling.

B. Respiratory & Eye Protection
  • Standard Handling: ANSI Z87.1+ Safety Glasses with side shields.

  • Powder/Dust Handling: Unvented chemical splash goggles.

  • Respiratory:

    • Primary Control: All work MUST be performed inside a certified chemical fume hood (Face velocity: 0.5 m/s).

    • Secondary Control (Spill/Emergency): Half-face respirator with Multi-Gas/Vapor (OV/AG/P100) cartridges.[2][3][4] Note: Standard organic vapor cartridges may not fully capture HF gas generated in fire/decomposition scenarios.[1][3]

C. Body Protection
  • Torso: 100% Cotton or Nomex Lab Coat (Snap closures preferred for quick removal).

  • Legs: Long pants (No synthetic leggings/tights that can melt to skin).[3]

  • Feet: Closed-toe, non-perforated leather or chemical-resistant shoes.[1][2][3]

Operational Handling Workflow

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound to minimize exposure risks.

HandlingWorkflow cluster_ppe PPE Checkpoint Storage 1. Cold Storage (2-8°C, Inert Gas) Transfer 2. Transfer to Hood (Secondary Containment) Storage->Transfer Sealed Container Weighing 3. Weighing/Dispensing (Anti-Static Gun Used) Transfer->Weighing Inside Fume Hood Reaction 4. Reaction Setup (Closed System) Weighing->Reaction Dissolve Immediately Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing containment during the critical transfer and weighing phases.

Detailed Protocol Steps:
  • Retrieval: Remove container from 2-8°C storage. Allow it to warm to room temperature inside a desiccator before opening to prevent condensation (water can degrade fluorinated intermediates or affect stoichiometry).

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, tare a vial, move to the hood, add compound, cap tightly, and return to the balance.[3] Never transport open powder across the lab.

    • Use an anti-static gun if the solid is fluffy/electrostatic.

  • Solubilization: Dissolve the compound in the reaction solvent (e.g., DCM, THF) as quickly as possible to reduce dust hazard.

Emergency Response & Decontamination
Spill Response (Liquid/Solid)
  • Evacuate: Clear the immediate area (3-meter radius).

  • Don PPE: Ensure double gloves, goggles, and lab coat are secure.[2]

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) and sweep up.

    • Liquid: Absorb with vermiculite or sand.[7] Do NOT use combustible materials like sawdust. [2]

  • Clean: Wipe surface with a 5% surfactant solution (detergent), followed by water, then isopropanol.

  • Disposal: Place all waste in a container labeled "Hazardous Waste - Halogenated Organic."

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[9] Lift eyelids.[9]

  • Skin Contact: Wash with soap and water.[6] Do not use ethanol (it increases skin permeability).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]

Waste Disposal Strategy

Because of the difluoroethyl moiety, this compound must be segregated from non-halogenated solvents.

Waste StreamClassificationTreatment Method
Solid Waste Halogenated Organic SolidHigh-temperature incineration (with scrubber for HF).[1][2][3][4]
Liquid Waste Halogenated SolventIncineration.[2] Do NOT mix with acid waste (risk of reaction).
Contaminated Sharps Bio/Chem HazardStandard sharps container.[2]
References
  • PubChem. (n.d.).[10] Compound Summary: Pyrazole-4-methanol derivatives. National Library of Medicine. Retrieved February 14, 2026, from [Link][1][3][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol
© Copyright 2026 BenchChem. All Rights Reserved.